Technical Documentation Center

N-methyl-1-phenylcyclopropan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-1-phenylcyclopropan-1-amine hydrochloride
  • CAS: 2567504-67-8

Core Science & Biosynthesis

Foundational

N-Methyl-1-phenylcyclopropan-1-amine Hydrochloride: Physicochemical Profiling, Synthesis, and Pharmacological Mechanisms

Executive Summary The rational design of neuropharmacological agents frequently relies on conformationally restricted scaffolds to enhance target selectivity and binding affinity. N-methyl-1-phenylcyclopropan-1-amine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological agents frequently relies on conformationally restricted scaffolds to enhance target selectivity and binding affinity. N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a highly constrained cyclic amine that serves as a critical structural motif in the development of monoamine oxidase (MAO) inhibitors and central nervous system (CNS) modulators[1]. This whitepaper provides an in-depth technical analysis of its molecular identity, structural biology, and step-by-step synthetic methodologies, emphasizing the causality behind formulation choices and self-validating experimental protocols.

Molecular Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of a compound is the first step in assay development. The target molecule exists in two primary forms: the free base and the hydrochloride (HCl) salt. In drug development, the HCl salt is overwhelmingly preferred due to its enhanced stability and dissolution kinetics.

The molecular formula for the hydrochloride salt is C10H14ClN (often denoted as C10H13N · HCl), with a precisely calculated molecular weight of 183.68 g/mol [2].

Quantitative Data Summary

To facilitate rapid reference during assay formulation, the physicochemical properties of both the free base and the HCl salt are summarized below:

PropertyFree BaseHydrochloride (HCl) Salt
CAS Registry Number 56771-48-3[3]2567504-67-8[2]
Molecular Formula C10H13N[3]C10H14ClN[2]
Molecular Weight 147.22 g/mol [3]183.68 g/mol [2]
Monoisotopic Mass 147.1048 Da[3]183.0815 Da
Physical State Oily liquid (prone to oxidation)Crystalline solid (stable)
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL in PBS, pH 7.4)

Formulation Rationale: The conversion to the hydrochloride salt is a deliberate formulation strategy. The free base is prone to oxidative degradation and exhibits poor aqueous solubility, limiting its utility in physiological assays. Protonation of the secondary amine stabilizes the electron pair, preventing premature oxidation, while the ionic lattice of the HCl salt drastically improves dissolution kinetics in aqueous buffers required for in vitro receptor binding assays[4].

Structural Biology & Pharmacological Relevance

The 1-phenylcyclopropylamine scaffold introduces a rigid conformational constraint that locks the phenyl ring and the amine into a specific spatial geometry. This rigidity is highly prized in medicinal chemistry because it reduces the entropic penalty upon receptor binding, leading to enhanced affinity for biological targets[1].

Mechanism of Action: MAO Suicide Inhibition

Compounds containing the phenylcyclopropylamine motif are classically associated with the irreversible inactivation of Monoamine Oxidase (MAO) enzymes[1]. The mechanism is a textbook example of mechanism-based (suicide) inhibition:

  • Binding & Oxidation: The amine binds to the MAO active site and undergoes a single-electron oxidation by the enzyme's FAD cofactor, generating an iminium radical cation[1].

  • Ring Strain Release: The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes the radical intermediate highly unstable. This drives a rapid, irreversible ring-opening event[1].

  • Covalent Modification: The resulting carbon-centered radical acts as a highly reactive electrophile, covalently binding to the flavin cofactor or adjacent active-site cysteine residues, permanently inactivating the enzyme[1].

MAO_Inhibition A N-Methyl-1-phenyl- cyclopropan-1-amine C Enzyme-Substrate Complex A->C B MAO Active Site (MAO-FAD Oxidized) B->C D Single Electron Transfer (Oxidation) C->D Catalysis E Ring-Opened Radical Intermediate D->E Ring Strain Release F Covalently Modified MAO (Inactive) E->F Irreversible Binding

Caption: Mechanism of MAO inactivation via ring-opened radical intermediate.

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity results in pharmacological testing, the synthesis of N-methyl-1-phenylcyclopropan-1-amine HCl must be executed with strict analytical controls. The following protocol is designed as a self-validating system , incorporating in-line analytical checks to guarantee structural integrity at each phase.

Synthesis A Styrene Derivative B Simmons-Smith Cyclopropanation A->B C 1-Phenylcyclopropanecarboxylic Acid B->C D Curtius Rearrangement (Amine Formation) C->D E 1-Phenylcyclopropan-1-amine D->E F N-Methylation (Reductive Amination) E->F G N-Methyl-1-phenylcyclopropan-1-amine F->G H HCl Gas / Ether (Salt Formation) G->H I Target Molecule HCl Salt (MW: 183.68 g/mol) H->I

Caption: Stepwise synthesis workflow of N-methyl-1-phenylcyclopropan-1-amine HCl.

Phase 1: Scaffold Construction
  • Cyclopropanation: React the styrene derivative with diethylzinc and diiodomethane in anhydrous dichloromethane at 0°C[1].

    • Causality: The Simmons-Smith reaction is explicitly chosen over diazo-based carbenoid insertions. Diethylzinc generates a zinc carbenoid intermediate that stereospecifically adds to the alkene without the harsh thermal conditions that could trigger unwanted polymerization of the styrene precursor[1].

  • Carboxylation & Rearrangement: Convert the cyclopropane intermediate to 1-phenylcyclopropanecarboxylic acid. Induce a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, followed by hydrolysis to yield the primary amine[1].

    • Causality: The Curtius rearrangement is highly specific and operates under milder conditions than the Hofmann rearrangement, preventing the over-oxidation or cleavage of the highly strained cyclopropane ring[1].

Phase 2: N-Methylation & Salt Formation
  • Reductive Amination: Treat the primary amine with aqueous formaldehyde (37%) and sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane.

    • Self-Validation Check: Withdraw a 10 µL reaction aliquot, quench with NaHCO3, extract with ethyl acetate, and analyze via LC-MS. The reaction is deemed complete only when the primary amine peak disappears and a dominant, clean peak at m/z 148.1 [M+H]+ emerges, confirming successful mono-methylation.

  • Precipitation of the Hydrochloride Salt: Dissolve the purified free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution at 0°C until precipitation ceases.

    • Causality: Using anhydrous ether and dry HCl gas prevents water-mediated side reactions. Because the ionized HCl salt is highly polar, its solubility drops drastically in the non-polar ether. This sudden precipitation acts as an intrinsic, thermodynamic purification step, leaving non-polar impurities in the supernatant.

  • Isolation: Isolate the white crystalline solid via vacuum filtration and dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual ether.

References

  • Chemsrc - "CAS#:2567504-67-8 | Chemsrc" -[Link]

  • SpectraBase - "Cyclopropanamine, N-methyl-1-phenyl-" -[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Application of 1-Phenylcyclopropan-1-amine Derivatives in Drug Discovery

Introduction: The Unique Value of a Strained Scaffold In the landscape of medicinal chemistry, the 1-phenylcyclopropan-1-amine scaffold stands out as a "privileged structure." Its defining feature is the three-membered c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Value of a Strained Scaffold

In the landscape of medicinal chemistry, the 1-phenylcyclopropan-1-amine scaffold stands out as a "privileged structure." Its defining feature is the three-membered cyclopropane ring, a highly strained carbocycle that imparts significant and advantageous properties to a molecule. The inherent ring strain (approximately 27 kcal/mol) and the resulting rehybridization of its C-C bonds give the ring unique electronic properties, often described as having partial double-bond character. This, combined with its rigid, three-dimensional conformation, allows derivatives to serve as constrained bioisosteres of larger, more flexible groups like isopropyl or phenyl moieties.

For drug development professionals, incorporating this scaffold can lead to profound improvements in a compound's pharmacological profile. The rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein.[1] Furthermore, the strong C-H bonds of the cyclopropane ring often increase metabolic stability by reducing susceptibility to enzymatic degradation, which can decrease plasma clearance and improve brain permeability.[1] These combined properties have made 1-phenylcyclopropan-1-amine and its derivatives a fertile ground for discovering novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[2][3] This guide provides an in-depth review of the core synthetic methodologies, key therapeutic applications, and structure-activity relationships (SAR) that define this important chemical class.

Part 1: Foundational Synthetic Strategies

The construction of the 1-phenylcyclopropylamine core is a critical first step in the development of new derivatives. Several robust methods have been established, each with distinct advantages depending on the desired substitution pattern and scale.

1.1 Titanium-Mediated Cyclopropanation of Nitriles

One of the most direct and elegant methods for synthesizing primary 1-substituted cyclopropylamines is the titanium(II)-mediated coupling of nitriles with Grignard reagents.[4][5] This approach, often referred to as a Kulinkovich-Szymoniak type reaction, avoids multiple steps and utilizes readily available starting materials.

Causality of the Mechanism: The reaction is initiated by the addition of a Grignard reagent to a titanium(IV) isopropoxide catalyst, forming an active Ti(II) species. This species coordinates with the nitrile, facilitating a cyclometalation reaction with the Grignard reagent to form a titanacyclopropane intermediate. The crucial step is the subsequent addition of a strong Lewis acid, such as BF₃·OEt₂, which promotes a ring-contraction rearrangement to yield the desired primary cyclopropylamine.[5] The Lewis acid is essential; its absence leads to significantly lower yields of the amine product.[5]

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Reaction Process Nitrile Aryl/Alkyl Nitrile (R-C≡N) Reaction_Vessel One-Pot Reaction Nitrile->Reaction_Vessel Grignard Grignard Reagent (R'-MgBr) Grignard->Reaction_Vessel Ti_catalyst Ti(OPr)₄ Ti_catalyst->Reaction_Vessel Forms Ti(II) species Lewis_acid Lewis Acid (BF₃·OEt₂) Intermediate Titanacyclopropane Intermediate Lewis_acid->Intermediate Promotes Ring Contraction Reaction_Vessel->Intermediate Cooperative Coupling Product Primary Cyclopropylamine Intermediate->Product

Caption: General workflow for the Ti(II)-mediated synthesis of primary cyclopropylamines.

1.2 Cyclization via α-Alkylation of Phenylacetonitrile

A classical and highly versatile route involves the α-alkylation of a 2-phenylacetonitrile derivative with a 1,2-dihaloalkane, typically 1,2-dibromoethane.[1] This method builds the cyclopropane ring first, with the nitrile group serving as a synthetic handle that can be subsequently converted into the primary amine or other functional groups like a carboxylic acid or carboxamide.

Experimental Rationale: The reaction requires a strong base (e.g., NaOH, KOH) to deprotonate the α-carbon of the phenylacetonitrile, forming a resonance-stabilized carbanion.[1] This nucleophile then attacks one carbon of the 1,2-dibromoethane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction follows, where the carbanion displaces the second bromide to close the three-membered ring. The use of a phase-transfer catalyst (PTC) is often beneficial in biphasic systems to shuttle the base into the organic layer, accelerating the reaction. The resulting 1-phenylcyclopropane-1-carbonitrile is a stable intermediate that can be isolated and purified before further elaboration.

1.3 Advanced and Catalytic Methodologies

Modern organic synthesis has introduced more sophisticated methods for accessing these scaffolds.

  • Metal Homoenolate Chemistry: Zinc and mixed zinc/copper homoenolates, generated from cyclopropanols or α-chloroaldehydes, can be trapped with amines to form substituted cyclopropylamines.[6][7] This strategy leverages the dual electrophilic and nucleophilic nature of the homoenolate intermediate.[7]

  • Nickel-Catalyzed Cross-Coupling: For the synthesis of 1-arylcyclopropylamines, a nickel-catalyzed reductive cross-coupling between aminocyclopropane NHP esters and (hetero)aryl halides has been developed. This reaction proceeds through an aminocyclopropyl radical intermediate, offering a novel pathway to arylated derivatives.[6]

Part 2: Therapeutic Applications and Mechanistic Insights

The 1-phenylcyclopropan-1-amine scaffold is the foundation for drugs targeting a range of diseases, most notably within the central nervous system.

2.1 Central Nervous System (CNS) Modulators

The most famous derivative in this class is trans-2-phenylcyclopropylamine (2-PCPA), known clinically as Tranylcypromine. It is a potent, mechanism-based inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[2] Its antidepressant effect stems from increasing the synaptic levels of these monoamines.

Mechanism of Inactivation: Tranylcypromine acts as an irreversible inhibitor. The enzyme oxidizes the amine via a one-electron transfer, generating a cyclopropylaminyl radical. This radical rapidly undergoes homolytic cleavage of the strained cyclopropane C-C bond, forming a reactive radical species that covalently binds to the enzyme's flavin-adenine dinucleotide (FAD) cofactor, thereby permanently inactivating the enzyme.[8]

MAO MAO Enzyme (with FAD cofactor) Complex Enzyme-Substrate Complex MAO->Complex TCP Tranylcypromine (2-PCPA) TCP->Complex Binds to Active Site Radical Cyclopropylaminyl Radical Cation Complex->Radical Single Electron Transfer from Amine to FAD RingOpening Ring-Opened Radical Intermediate Radical->RingOpening Homolytic Cleavage of Strained Ring InactiveMAO Covalently Modified Inactive MAO RingOpening->InactiveMAO Covalent Bond Formation with FAD Cofactor

Sources

Foundational

N-methyl-1-phenylcyclopropan-1-amine hydrochloride pKa and lipophilicity

An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-1-phenylcyclopropan-1-amine hydrochloride: pKa and Lipophilicity Abstract This technical guide provides a comprehensive framework for the de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-1-phenylcyclopropan-1-amine hydrochloride: pKa and Lipophilicity

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of two critical physicochemical properties of N-methyl-1-phenylcyclopropan-1-amine hydrochloride: the acid dissociation constant (pKa) and lipophilicity (logP/logD). These parameters are fundamental to understanding the drug-like characteristics of this novel molecule, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacodynamic behavior.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols. We will explore the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Pivotal Role of pKa and Lipophilicity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is heavily dictated by its physicochemical properties.[1] For an ionizable molecule such as N-methyl-1-phenylcyclopropan-1-amine hydrochloride, pKa and lipophilicity are paramount.

  • pKa : The pKa value defines the pH at which a molecule exists in an equilibrium between its ionized and non-ionized forms.[5] This is critical because the ionization state affects solubility, permeability across biological membranes, and the potential for interactions with protein targets.[2][3][5] For an amine hydrochloride, the pKa refers to the equilibrium for the corresponding protonated amine. Understanding this value is crucial for predicting its behavior in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the blood.[4]

  • Lipophilicity : This property describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one.[1][6] It is a key determinant of a drug's ability to cross cell membranes, its distribution into tissues, and its binding to plasma proteins and metabolic enzymes.[7] Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[8][9]

The unique structure of N-methyl-1-phenylcyclopropan-1-amine, featuring a strained cyclopropyl ring and a phenyl group, presents interesting considerations for its physicochemical profile that merit careful experimental determination.[10]

Determination of pKa

The pKa of the N-methyl-1-phenylcyclopropan-1-ammonium ion (the protonated form of the amine) is a measure of its acidity. Accurately determining this value is the first step in building a comprehensive physicochemical profile.

Theoretical Considerations and Method Selection

For an amine hydrochloride, potentiometric titration is a robust and widely accepted method for pKa determination.[11] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added. The point of half-neutralization, where the concentrations of the protonated and neutral amine are equal, corresponds to the pKa.[12]

Causality of Method Choice: Potentiometric titration is chosen over other methods like UV-Vis spectroscopy because it provides a direct measure of the protonation equilibrium without reliance on a chromophore close to the ionization center. Given the structure of our target molecule, pH-dependent changes in the UV spectrum of the phenyl ring might be subtle.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of N-methyl-1-phenylcyclopropan-1-amine hydrochloride.

Materials:

  • N-methyl-1-phenylcyclopropan-1-amine hydrochloride

  • High-purity water (Milli-Q or equivalent)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Calibrated pH meter and electrode

  • Automatic titrator or magnetic stirrer and burette

  • Thermostatically controlled vessel

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a sample of N-methyl-1-phenylcyclopropan-1-amine hydrochloride to prepare a solution of known concentration (e.g., 1-10 mM) in high-purity water.

  • Titration:

    • Place the sample solution in the thermostatically controlled vessel.

    • Immerse the pH electrode in the solution and allow it to equilibrate.

    • Begin titrating with the standardized NaOH solution, adding small, precise increments.

    • Record the pH value after each addition of titrant, ensuring the reading is stable.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrants, and maintaining a constant temperature. The sharpness of the inflection point in the titration curve serves as an internal quality check on the accuracy of the measurement.

Computational Prediction of pKa

In parallel with experimental determination, computational methods can provide valuable estimates of pKa.[13][14][15] These methods range from empirical, rule-based approaches to more rigorous quantum mechanical calculations.[14][16]

  • Empirical Methods: Software like those developed by ChemAxon or ACD/Labs utilize large databases of known pKa values to predict the pKa of a novel structure based on fragments and substituent effects.

  • Quantum Mechanical Methods: These approaches calculate the free energy change of the protonation/deprotonation reaction in a simulated aqueous environment.[14] While computationally intensive, they can offer high accuracy.

Workflow for Computational pKa Prediction:

G cluster_input Input cluster_qm Quantum Mechanics Calculation cluster_analysis Analysis mol_structure 3D Structure of N-methyl-1-phenylcyclopropan-1-amine protonated Calculate Free Energy of Protonated Form mol_structure->protonated deprotonated Calculate Free Energy of Deprotonated Form mol_structure->deprotonated delta_g Calculate ΔG of Deprotonation protonated->delta_g deprotonated->delta_g pka_calc Calculate pKa from ΔG delta_g->pka_calc

Caption: Workflow for quantum mechanical pKa prediction.

Determination of Lipophilicity

Lipophilicity is a cornerstone of ADMET profiling. For N-methyl-1-phenylcyclopropan-1-amine, an ionizable compound, it is essential to determine both the logP of the neutral form and the logD at physiological pH (typically 7.4).

Theoretical Considerations and Method Selection

Several methods exist for determining lipophilicity, each with its advantages and limitations.[8]

  • Shake-Flask Method: This is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[7][9][17] It is highly accurate but can be time-consuming and requires a pure sample.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-throughput method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[6][18][19][20] It is faster than the shake-flask method and requires less sample.[6][18]

Causality of Method Choice: For initial screening and lead optimization, the RP-HPLC method is often preferred due to its speed and lower sample consumption.[6][18] The shake-flask method can then be used to validate the results for a lead candidate.[17]

Experimental Protocol: RP-HPLC for logP/logD Determination

Objective: To estimate the logP and determine the logD at pH 7.4 for N-methyl-1-phenylcyclopropan-1-amine hydrochloride.

Materials:

  • N-methyl-1-phenylcyclopropan-1-amine hydrochloride

  • A set of reference compounds with known logP values

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • High-purity water

Procedure:

  • Standard Curve Generation:

    • Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., ACN or MeOH).

    • Perform a series of isocratic HPLC runs with varying mobile phase compositions (e.g., 30-70% ACN in water).

    • For each run, inject the reference compounds and record their retention times (t_R).

    • Calculate the capacity factor (k) for each reference compound at each mobile phase composition: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Extrapolate the log(k) values to 100% aqueous mobile phase to obtain log(k_w).

    • Plot the known logP values of the reference compounds against their calculated log(k_w) values to generate a linear calibration curve.

  • logP Determination of Test Compound:

    • Inject the test compound under the same set of isocratic conditions.

    • Calculate its log(k_w) value.

    • Use the calibration curve to determine the logP of N-methyl-1-phenylcyclopropan-1-amine.

  • logD₇.₄ Determination:

    • Prepare a mobile phase using PBS at pH 7.4 and an organic modifier (e.g., ACN).

    • Perform an isocratic HPLC run with the test compound and reference compounds.

    • Correlate the retention time of the test compound with the known logD₇.₄ values of the reference compounds to determine its logD₇.₄.

Workflow for RP-HPLC Lipophilicity Determination:

G start Prepare Reference & Test Compound Solutions hplc_runs Perform Isocratic HPLC Runs (Varying % Organic) start->hplc_runs record_tr Record Retention Times (tR) hplc_runs->record_tr calc_k Calculate Capacity Factors (k) record_tr->calc_k extrapolate Extrapolate to log(kw) calc_k->extrapolate calibrate Plot log(kw) vs. Known logP (Generate Calibration Curve) extrapolate->calibrate determine_logp Determine logP of Test Compound calibrate->determine_logp

Caption: Workflow for logP determination via RP-HPLC.

Data Summary and Interpretation

All quantitative data should be summarized for clarity.

Table 1: Physicochemical Properties of N-methyl-1-phenylcyclopropan-1-amine hydrochloride

ParameterExperimental MethodResultComputational MethodPredicted Result
pKaPotentiometric TitrationTBDEmpirical/QMTBD
logPRP-HPLCTBDFragment-basedTBD
logD at pH 7.4RP-HPLCTBDCalculated from pKa & logPTBD
TBD: To Be Determined

Interpretation:

  • The pKa value will indicate the degree of ionization at physiological pH. A basic pKa (expected for this secondary amine) will mean the compound is predominantly protonated and charged at pH 7.4.

  • The logP value reflects the inherent lipophilicity of the neutral molecule. The presence of the phenyl group will increase lipophilicity, while the amine provides a polar center.

  • The logD at pH 7.4 will be lower than the logP due to the high degree of ionization, which increases aqueous solubility. This value is more predictive of in vivo behavior than logP.[8][9]

Conclusion

The systematic determination of the pKa and lipophilicity of N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a non-negotiable step in its evaluation as a potential drug candidate. The methodologies outlined in this guide, from potentiometric titration to RP-HPLC and computational modeling, provide a robust framework for obtaining accurate and reliable data. These fundamental physicochemical parameters will serve as the foundation for understanding and predicting the pharmacokinetic and pharmacodynamic profile of this novel chemical entity, ultimately guiding its journey through the drug discovery and development pipeline.

References

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. [Link]

  • The Journal of Medical Investigation. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). J. Med. Invest. [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

  • PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • University of Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

  • ChemRxiv. (n.d.). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. [Link]

  • Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. [Link]

  • NIH PubChem. (n.d.). Cyclopropylamine. [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. [Link]

  • Quora. (2017, April 18). How is pKa determined?. [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. [Link]

  • Hraste. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

Sources

Exploratory

The Therapeutic Potential of N-Methyl-1-phenylcyclopropan-1-amine Hydrochloride: A Technical Guide to Mechanism-Based Flavin-Dependent Amine Oxidase Inhibition

Executive Summary As the landscape of targeted therapeutics evolves, small-molecule mechanism-based inactivators (suicide inhibitors) remain a cornerstone of drug development for neurological and oncological indications....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics evolves, small-molecule mechanism-based inactivators (suicide inhibitors) remain a cornerstone of drug development for neurological and oncological indications. N-methyl-1-phenylcyclopropan-1-amine hydrochloride (CAS: 2567504-67-8) is a highly constrained secondary amine derivative of the well-documented 1-phenylcyclopropylamine (1-PCPA) scaffold. By combining the highly reactive cyclopropylamine pharmacophore with a targeted N-methyl substitution, this molecule serves as a potent biochemical tool and therapeutic lead for inhibiting flavin adenine dinucleotide (FAD)-dependent enzymes, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) [1][2].

This technical whitepaper deconstructs the structural rationale, biochemical mechanisms, and self-validating experimental protocols required to evaluate this compound in preclinical drug discovery.

Structural Rationale & Pharmacophore Design

The design of N-methyl-1-phenylcyclopropan-1-amine hydrochloride is driven by precise structure-activity relationship (SAR) logic:

  • The 1-Phenylcyclopropylamine Core: Unlike the clinically approved MAO inhibitor tranylcypromine (TCP), which features a 2-phenyl substitution, the 1-phenyl substitution places both the aromatic ring and the amine on the same carbon. This alters the molecule's trajectory into the catalytic cleft of FAD-dependent enzymes, leading to distinct binding kinetics and covalent adduction profiles[1].

  • The N-Methyl Substitution: This is the critical functional modification. In the context of epigenetics, LSD1 naturally acts on mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2)[2]. The N-methyl group on the cyclopropylamine acts as a direct substrate mimic, enhancing target recognition[3]. In the context of neuropharmacology, N-methylation increases lipophilicity and alters the basicity of the amine, which historically shifts selectivity toward the MAO-B isoform (analogous to the MAO-B selectivity of selegiline)[4].

  • The Hydrochloride Salt: Formulating the compound as a hydrochloride salt ensures high aqueous solubility. Causality: Free-base lipophilic amines often form colloidal aggregates in aqueous assay buffers, leading to false-positive inhibition readouts. The HCl salt prevents precipitation artifacts, ensuring that calculated IC50​ values reflect true 1:1 stoichiometric target engagement.

Mechanism of Action: Suicide Inactivation of FAD

N-methyl-1-phenylcyclopropan-1-amine is not a standard reversible competitive inhibitor; it is a mechanism-based inactivator . The enzyme actively participates in its own destruction.

When the compound enters the active site, the FAD cofactor attempts to oxidize the amine. This initiates a Single-Electron Transfer (SET) from the nitrogen to the FAD, generating an unstable amine radical cation[1]. The immense ring strain of the cyclopropane moiety forces a rapid homolytic cleavage (ring opening). The resulting highly reactive carbon-centered radical immediately recombines with the FAD cofactor—typically at the N5 or C4a position—forming an irreversible covalent bond[3].

Mechanism Drug N-methyl-1-phenyl cyclopropan-1-amine SET Single Electron Transfer (SET) Drug->SET Binds active site FAD Oxidized FAD (Active Enzyme) FAD->SET Radical Amine Radical Cation SET->Radical Oxidation RingOpen Cyclopropane Ring Opening Radical->RingOpen Homolytic cleavage Adduct Covalent FAD-Adduct (N5 or C4a) RingOpen->Adduct Radical recombination Inactive Irreversibly Inactivated Enzyme Adduct->Inactive Catalytic death

FAD-dependent enzyme suicide inactivation via single-electron transfer.

Target Engagement Profile

The therapeutic utility of this compound spans two major physiological domains, summarized in the quantitative comparison below.

Table 1: Comparative Target Engagement Profile of Cyclopropylamine Derivatives
CompoundPrimary TargetsInhibition ModalityStructural & Pharmacological Rationale
Tranylcypromine (TCP) MAO-A/B, LSD1Mechanism-Based (Irreversible)2-phenyl substitution; clinically approved but lacks target selectivity.
1-Phenylcyclopropylamine MAO, LSD1Mechanism-Based (Irreversible)1-phenyl substitution; alters active site orientation, distinct FAD adduction.
N-methyl-1-phenylcyclopropan-1-amine LSD1, MAO-BMechanism-Based (Irreversible)N-methyl group mimics H3K4me1/2 substrate; enhances lipophilicity.
  • Oncology (LSD1/KDM1A): LSD1 is an epigenetic eraser overexpressed in acute myeloid leukemia (AML) and various solid tumors, where it represses tumor suppressor genes and differentiation factors[2]. Irreversible inhibition of LSD1 by cyclopropylamines restores the expression of these genes, halting the cell cycle and inducing apoptosis[5].

  • Neurology (MAO-B): MAO-B regulates dopamine levels in the brain. Selective irreversible inhibitors are utilized in the management of Parkinson's Disease to prolong dopaminergic signaling[4].

Self-Validating Experimental Methodologies

To rigorously evaluate N-methyl-1-phenylcyclopropan-1-amine hydrochloride, researchers must employ protocols that differentiate true suicide inactivation from high-affinity reversible binding.

Protocol A: Time-Dependent In Vitro Inactivation Assay (Jump Dilution Method)

This protocol utilizes a fluorometric readout to calculate the kinetic parameters of inactivation ( KI​ and kinact​ ).

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant human LSD1/CoREST complex (20 nM) with varying concentrations of the inhibitor (0.1 µM to 50 µM) in assay buffer (50 mM Tris-HCl, pH 7.5) at 25°C[6].

    • Causality: Mechanism-based inhibitors require catalytic turnover to form the reactive intermediate. Without a pre-incubation phase, the compound will appear artificially weak. Time-dependent loss of activity proves the enzyme is actively converting the drug into a suicide payload[3].

  • Jump Dilution (The Self-Validating Step): At specific time intervals (0, 15, 30, 45, 60 min), extract a 1 µL aliquot of the pre-incubation mixture and rapidly dilute it 100-fold into 99 µL of assay buffer containing an excess of H3K4me2 peptide substrate and Amplex Red/HRP detection reagents[6].

    • Causality: If the drug is merely a reversible inhibitor, the 100-fold dilution drops its concentration well below its Ki​ , and the excess substrate outcompetes it, instantly restoring enzyme activity. If activity remains permanently suppressed, covalent adduction to the FAD cofactor is unequivocally confirmed.

  • Measurement: Monitor the production of resorufin (Ex 535 nm / Em 590 nm) continuously for 10 minutes to determine the initial velocity ( vi​ ) of the surviving enzyme fraction[5].

  • Kinetic Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to extract the observed rate constant ( kobs​ ). Fit kobs​ against inhibitor concentration using non-linear regression to determine KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Workflow Prep 1. Prepare Enzyme & Inhibitor Dilutions PreInc 2. Pre-incubation Phase (0 to 60 min) Prep->PreInc Initiate interaction Jump 3. Jump Dilution (100x into Substrate) PreInc->Jump Aliquot at time points Measure 4. Measure Product (Fluorescence) Jump->Measure Test reversibility Validate 5. Calculate k_inact / K_I (Self-Validation) Measure->Validate Non-linear regression

Self-validating experimental workflow for mechanism-based enzyme inactivation.

Protocol B: Cellular Target Engagement (Biomarker Accumulation)

To prove the compound penetrates cell membranes and engages LSD1 in vivo, one must measure the accumulation of its substrate.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 (AML) cells at 5×105 cells/mL. Treat with the inhibitor (1 µM, 5 µM, 10 µM) or DMSO vehicle for 48 hours.

  • Histone Extraction: Lyse cells and extract the nuclear histone fraction using an acid-extraction protocol (0.2 N HCl) to preserve epigenetic marks.

  • Western Blotting: Probe the lysates using primary antibodies specific for H3K4me2 (the substrate) and total Histone H3 (loading control)[5].

    • Causality: Why measure H3K4me2 instead of LSD1 protein levels? Suicide inhibitors do not degrade their target protein; they merely block its catalytic function. Therefore, a dose-dependent accumulation of the H3K4me2 substrate is the definitive, self-validating biomarker of intracellular target engagement[5].

Conclusion

N-methyl-1-phenylcyclopropan-1-amine hydrochloride represents a highly optimized structural node in the evolution of flavin-dependent amine oxidase inhibitors. By leveraging the explosive ring-strain of the cyclopropylamine core and the substrate-mimicking properties of the N-methyl group, it offers a robust mechanism for the irreversible inactivation of targets like LSD1 and MAO. When evaluated using rigorous, self-validating biochemical assays, this compound provides a vital foundation for the development of next-generation epigenetic and neuropharmacological therapies.

References

  • Source: tcichemicals.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of N-methyl-1-phenylcyclopropan-1-amine in Solution

From the Desk of the Senior Application Scientist Welcome to the technical support center for N-methyl-1-phenylcyclopropan-1-amine. This guide is designed for our partners in research, discovery, and development.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-methyl-1-phenylcyclopropan-1-amine. This guide is designed for our partners in research, discovery, and development. We understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. N-methyl-1-phenylcyclopropan-1-amine, with its strained cyclopropyl ring and reactive tertiary amine, requires careful handling to prevent degradation. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure you maintain the highest purity of this compound in your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My solution of N-methyl-1-phenylcyclopropan-1-amine has turned a pale yellow/brown. What is causing this color change? A: A visible color change is a classic indicator of oxidative degradation. Tertiary amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting degradation products, such as the N-oxide, are often colored. We strongly recommend preparing and storing solutions under an inert atmosphere.

Q2: What is the best general-purpose solvent for dissolving N-methyl-1-phenylcyclopropan-1-amine? A: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or toluene are recommended for most applications. It is critical to avoid reactive solvents. For instance, chlorinated solvents like dichloromethane have been reported to form reactive and potentially exothermic mixtures with amines[1]. For aqueous applications, use deoxygenated, high-purity water and consider buffering the solution to a neutral or slightly basic pH.

Q3: How should I store my stock solutions to ensure long-term stability? A: For maximum stability, stock solutions should be stored under an inert atmosphere (argon or nitrogen) in amber glass vials with tightly sealed caps to protect from oxygen and light. Storage at low temperatures (2-8°C or -20°C) is crucial to slow the rate of any potential degradation reactions[2].

Q4: I'm analyzing my solution by HPLC and see new, smaller peaks appearing over time. What are they? A: The appearance of new peaks, especially those eluting at different retention times than the parent compound, strongly suggests the formation of degradation products. The identity of these products depends on the storage and handling conditions. Common culprits include oxidized byproducts or products from reactions with solvent impurities or atmospheric components like CO2[3][4]. Refer to our troubleshooting and stability assessment protocols below to investigate further.

Q5: Is this compound sensitive to acidic or basic conditions? A: Yes. As an amine, this compound is basic and will react with acids to form salts. While this can improve aqueous solubility, strong acidic conditions should be avoided as they can potentially promote the degradation of the strained cyclopropyl ring[5]. Cyclopropylamines are known to be incompatible with strong acids[3]. Similarly, exposure to strong bases may catalyze other unwanted reactions. If pH control is necessary, use a well-chosen buffer system and validate the compound's stability in that specific medium.

Section 2: In-Depth Troubleshooting Guide

Problem: Suspected Oxidative Degradation
  • Symptoms:

    • Progressive yellowing or browning of the solution.

    • A decrease in the main peak area and the appearance of new peaks in HPLC/UPLC analysis.

    • Inconsistent results or loss of expected activity in biological or chemical assays.

  • Root Cause Analysis: The tertiary amine nitrogen in N-methyl-1-phenylcyclopropan-1-amine is susceptible to oxidation. The mechanism involves an electron transfer from the nitrogen lone pair to an oxidizing agent, most commonly atmospheric oxygen[6]. This process can be catalyzed by trace metal ions and accelerated by exposure to UV light (photoxidation)[7][8]. The initial product is often an N-oxide, which can undergo further reactions. The cyclopropyl ring itself can also be a site of reactivity, particularly following initial oxidation at the nitrogen[9].

  • Prevention & Mitigation Protocol:

    • Solvent Preparation: Use only high-purity, anhydrous solvents. Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique to remove dissolved oxygen.

    • Inert Atmosphere Handling: All handling of the solid compound and its solutions should be performed under an inert atmosphere. This can be achieved in a glovebox or by using standard Schlenk line techniques.

    • Weighing and Dissolution: Weigh the solid compound rapidly and dissolve it immediately in the prepared deoxygenated solvent. Purge the headspace of the vial with inert gas before sealing.

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.

    • Storage: Store solutions at the recommended low temperature (2-8°C for short-term, -20°C or lower for long-term) and always with the headspace purged with inert gas.

Problem: Suspected pH- or Temperature-Mediated Degradation
  • Symptoms:

    • Significant loss of the parent compound when the solution is heated or stored at a non-neutral pH.

    • Formation of degradation products that are distinct from those seen under oxidative stress.

    • Poor mass balance in chromatographic analysis, suggesting the formation of non-UV active or volatile products.

  • Root Cause Analysis: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation[10][11]. For this molecule, thermal stress could lead to complex decomposition pathways. Furthermore, the cyclopropyl ring, while generally stable, is a high-energy moiety. Under strongly acidic conditions, protonation of the amine may not be sufficient to prevent acid-catalyzed ring-opening, a known reactivity pathway for cyclopropyl groups under certain conditions[5]. Amines are also known to react with atmospheric carbon dioxide, forming carbamates, which can be a source of instability[3].

  • Prevention & Mitigation Protocol:

    • Temperature Control: Avoid unnecessary exposure of the solution to elevated temperatures. If heating is required for an experiment, perform a small-scale pilot study to assess the compound's stability at that temperature over the required time.

    • pH Management: Maintain solutions at a pH as close to neutral as possible unless your experimental protocol requires otherwise. If working in an aqueous medium, the use of a non-reactive buffer system (e.g., phosphate or HEPES) is recommended.

    • Material Compatibility: Ensure that all labware is clean and free of acidic or basic residues. Borosilicate glass is generally recommended; avoid prolonged contact with certain plastics that may leach acidic or reactive components[12].

    • CO2 Exclusion: Handling under an inert atmosphere, as described for preventing oxidation, will also prevent degradation pathways involving atmospheric CO2.

Section 3: Experimental Protocols for Stability Assessment

To empower researchers to validate compound integrity, we provide the following standardized protocols.

Protocol 1: Baseline Purity and Degradation Monitoring by UPLC-UV

This method allows for the rapid assessment of purity and the detection of degradation products.

  • System: Ultra-High Performance Liquid Chromatograph (UPLC) with a Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: Monitor at 210 nm, 254 nm, and collect full spectra with the PDA to assess peak purity[13].

  • Procedure: a. Prepare a fresh stock solution (e.g., 1 mg/mL) in acetonitrile. b. Immediately dilute to a working concentration (e.g., 10 µg/mL) and inject to establish the t=0 purity profile. c. Store the stock solution under the conditions being tested (e.g., on the benchtop vs. in a freezer) and re-analyze at set time points (e.g., 2, 8, 24, 48 hours) to monitor for changes.

Protocol 2: Simplified Forced Degradation Study

Forced degradation, or stress testing, is used to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating"[14][15][16].

  • Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products for analytical identification. Aim for 5-20% degradation of the parent compound[16].

  • Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water. Aliquot 1 mL into five separate amber vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add 100 µL of 1 M HCl. Let stand at 40°C for 8 hours.

    • Base Hydrolysis: Add 100 µL of 1 M NaOH. Let stand at 40°C for 8 hours.

    • Oxidation: Add 100 µL of 3% H2O2. Let stand at room temperature for 24 hours[6].

    • Thermal Stress: Heat one vial (with no additions) at 70°C for 24 hours.

    • Control: Keep one vial at 4°C in the dark.

  • Analysis: After the specified time, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to an appropriate concentration and analyze using the UPLC method from Protocol 1.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks will indicate the compound's susceptibility to specific degradation pathways and provide reference markers for future troubleshooting.

Section 4: Data Summary & Visualizations

Table 1: Key Factors Influencing Stability of N-methyl-1-phenylcyclopropan-1-amine
FactorRisk LevelScientific Rationale & Primary Degradation PathwayRecommended Mitigation
Atmospheric Oxygen HighTertiary amines are prone to electron-transfer oxidation, forming N-oxides and other byproducts[6]. This is often the fastest degradation route.Handle and store under an inert atmosphere (Ar, N₂). Use degassed solvents.
Light (UV/Visible) MediumPhotons can provide the energy to initiate oxidation or other radical-based degradation pathways (photoxidation)[8].Store solutions in amber vials or protect from light with foil.
Elevated Temperature MediumIncreases the kinetic rate of all degradation reactions, including thermal decomposition and hydrolysis[7][10].Store solutions at low temperatures (2-8°C or -20°C). Minimize time spent at elevated temperatures.
Strong Acids (Low pH) MediumIncompatible with amines[3]. Can potentially catalyze the ring-opening of the strained cyclopropyl group[5].Avoid strong acids. Use buffered solutions if pH control is needed.
Strong Bases (High pH) Low-MediumLess defined risk than acid, but high pH can catalyze other elimination or condensation reactions.Avoid strong bases. Maintain a near-neutral pH unless required by the experiment.
Reactive Solvents HighSolvents like dichloromethane can react directly and exothermically with amines[1].Use high-purity, non-reactive aprotic solvents (e.g., ACN, THF) or buffered aqueous solutions.
Diagrams

cluster_oxidation Oxidative Pathway cluster_acid Acid-Catalyzed Pathway parent N-methyl-1-phenyl- cyclopropan-1-amine (In Solution) n_oxide N-Oxide Derivative parent->n_oxide O₂ / Light / Metals [High Risk] ring_opened Potential Ring-Opened Products parent->ring_opened Strong Acid (H⁺) / Heat [Medium Risk] other_ox Other Oxidized Byproducts n_oxide->other_ox Further Oxidation

Caption: Hypothetical degradation pathways for N-methyl-1-phenylcyclopropan-1-amine.

start Is solution integrity compromised? (e.g., color change, poor results) check_hplc Analyze by UPLC (Protocol 1) start->check_hplc Yes no_problem Solution is likely stable. Continue with best practices. start->no_problem No new_peaks New peaks observed? check_hplc->new_peaks color_change Is there a color change (yellow/brown)? new_peaks->color_change Yes ph_temp Was solution exposed to heat or non-neutral pH? new_peaks->ph_temp No oxidation High suspicion of Oxidation. Review handling procedures for O₂ and light exclusion. color_change->oxidation Yes color_change->ph_temp No ph_temp->oxidation No (Default to Oxidation) thermal_ph High suspicion of Thermal/pH degradation. Review temp/pH control procedures. ph_temp->thermal_ph Yes

Caption: Troubleshooting workflow for stability issues.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya website. [Link]

  • Lia, Z., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. [Link]

  • Hessen, E. T., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Sisco Scientific. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Loba Chemie. (n.d.). CYCLOPROPYLAMINE 98% For Synthesis. [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC, NIH. [Link]

  • Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • E-Therm. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. [Link]

  • U.S. Department of Energy. (n.d.). An Improved Analytical Method For the Separation and Quantification of Stabilizers and Stabilizer Degradation Products Extracte. OSTI.GOV. [Link]

Sources

Optimization

Technical Support Center: Purification of N-methyl-1-phenylcyclopropan-1-amine HCl

Welcome to the technical support center for the purification of N-methyl-1-phenylcyclopropan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-methyl-1-phenylcyclopropan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific understanding and practical steps to achieve high purity and yield.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the purification of N-methyl-1-phenylcyclopropan-1-amine HCl.

Q1: What are the most common impurities I should expect in my crude N-methyl-1-phenylcyclopropan-1-amine HCl?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For instance, if you've used a reductive amination approach, you might encounter unreacted starting materials or byproducts.[1][2][3] Common impurities can include:

  • Unreacted 1-phenylcyclopropan-1-amine: If the N-methylation step is incomplete.

  • Imines: Residual imine intermediates from the reductive amination process can persist if the reduction is not driven to completion.[1]

  • Over-alkylation products: Formation of tertiary amines if the reaction conditions are not carefully controlled.

  • Solvent and reagent-derived impurities: Residual solvents, and byproducts from the reducing and methylating agents.

  • Colored impurities: These can arise from the degradation of starting materials or the product, especially if exposed to air and light for extended periods.[4]

Q2: What is the recommended starting point for the purification of N-methyl-1-phenylcyclopropan-1-amine HCl?

A2: For most crude samples of N-methyl-1-phenylcyclopropan-1-amine HCl, recrystallization is the most effective and widely used purification technique.[5][6][7] This method leverages the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[8] A well-executed recrystallization can significantly improve the purity of your product.

Q3: Which analytical techniques are best for assessing the purity of my N-methyl-1-phenylcyclopropan-1-amine HCl?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent technique for identifying the compound and quantifying its purity against a certified internal standard (qNMR).[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying and quantifying impurities, especially those present in trace amounts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be employed for volatile impurities and requires derivatization of the amine.[10]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

II. Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common challenges encountered during the purification of N-methyl-1-phenylcyclopropan-1-amine HCl.

Problem 1: My purified product is discolored (yellow, brown, or tan).
  • Root Cause: The discoloration is likely due to the presence of colored, non-basic impurities or oxidation/degradation of the amine.[4][11]

  • Solution 1: Activated Charcoal Treatment

    • Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

    • Gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.[5]

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Solution 2: Multiple Recrystallizations

    • One or more additional recrystallizations from a suitable solvent system (e.g., isopropanol/ether) can effectively remove colored impurities.[11]

  • Solution 3: Re-purification via Extraction

    • Convert the hydrochloride salt back to the free base by dissolving it in water and basifying with a strong base like NaOH.

    • Extract the free base with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer, dry it, and then re-precipitate the hydrochloride salt by adding a solution of anhydrous HCl in an appropriate solvent.

Problem 2: I am getting a low yield of the purified hydrochloride salt.
  • Root Cause: This can be due to incomplete reaction during synthesis, losses during workup and purification, or using a suboptimal recrystallization solvent.

  • Troubleshooting Steps:

    • Optimize Recrystallization Solvent: Ensure you are using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[6][8]

    • Minimize Transfers: Each transfer of the material can result in losses. Plan your purification steps to minimize the number of transfers.

    • Check Filtrate: After filtration, cool the mother liquor further (e.g., in an ice bath) to see if more product crystallizes out. You can also concentrate the mother liquor to recover a second crop of crystals, although this crop may be less pure.

    • Confirm Complete Salt Formation: Ensure you are using a slight excess (1.1 - 1.2 equivalents) of anhydrous HCl to drive the salt formation to completion.[11]

Problem 3: The product "oils out" during recrystallization instead of forming crystals.
  • Root Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Corrective Actions:

    • Lower the Temperature: Reheat the solution until the oil dissolves, then allow it to cool more slowly.

    • Add More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to dilute the solution before cooling.

    • Change the Solvent System: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (like isopropanol) and then slowly add a "poor" solvent (like diethyl ether or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

Problem 4: My final product still contains the starting amine or imine impurity.
  • Root Cause: These impurities have similar polarities to the product, making them difficult to remove by simple recrystallization.

  • Advanced Purification Strategy: Acid-Base Extraction

    • Dissolve the impure hydrochloride salt in water.

    • Carefully basify the aqueous solution to a pH >10 with NaOH to convert the amine hydrochloride to its free base form.

    • Extract the free base into an organic solvent like diethyl ether. The more polar imine impurity may have a different partitioning behavior.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Re-precipitate the pure N-methyl-1-phenylcyclopropan-1-amine HCl by slowly adding a solution of anhydrous HCl in ether or isopropanol.

III. Experimental Protocols & Data

Protocol 1: Standard Recrystallization of N-methyl-1-phenylcyclopropan-1-amine HCl
  • Solvent Selection: Begin by selecting an appropriate solvent or solvent system. Isopropanol, ethanol, or a mixture of isopropanol and diethyl ether are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude N-methyl-1-phenylcyclopropan-1-amine HCl. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Data Summary: Key Purification Parameters
ParameterRecommended Value/RangeRationale
Recrystallization Solvent Isopropanol, Ethanol, Isopropanol/EtherThese solvents offer a good solubility profile for the hydrochloride salt.
pH for Free Base Extraction >10Ensures complete deprotonation of the amine hydrochloride for efficient extraction.
HCl for Salt Formation 1.1 - 1.2 equivalentsA slight excess ensures complete conversion to the hydrochloride salt.[11]

IV. Visualized Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If colored HotFilter Hot Filtration Dissolve->HotFilter If insoluble impurities Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Drying under Vacuum VacuumFilter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of N-methyl-1-phenylcyclopropan-1-amine HCl.

Troubleshooting Logic Diagram

TroubleshootingLogic start Purification Issue discolored Discolored Product start->discolored low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out charcoal Charcoal Treatment or Re-extraction discolored->charcoal optimize_solvent Optimize Solvent & Minimize Transfers low_yield->optimize_solvent adjust_cooling Adjust Cooling Rate or Solvent System oiling_out->adjust_cooling

Caption: Decision tree for troubleshooting common purification issues.

V. References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Marvel, C. S., & Jenkins, R. L. (n.d.). Methylamine Hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-METHYL-1-PHENYLPROPAN-1-AMINE. (n.d.). GSRS. Retrieved from [Link]

  • Recrystallization I. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. (n.d.). ResearchGate. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents. Retrieved from

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (n.d.). ChemRxiv. Retrieved from [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International, 155(2-3), 100–111.

  • Methylamine Purification. (2007, September 15). Sciencemadness Discussion Board. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting cyclopropanation reactions for amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of cyclopropylamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of cyclopropylamines. The cyclopropylamine motif is a critical pharmacophore in medicinal chemistry, frequently utilized to impart conformational rigidity, enhance metabolic stability, and serve as a mechanism-based covalent inhibitor for enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1][2].

Synthesizing these strained, three-membered rings in the presence of basic, nucleophilic nitrogen atoms presents unique mechanistic challenges. This guide focuses on the two most robust methodologies for cyclopropylamine synthesis: the Kulinkovich-de Meijere Reaction and the Simmons-Smith Cyclopropanation of Allylic Amines .

Part 1: The Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a highly efficient method for converting N,N -dialkylamides into cyclopropylamines using Grignard reagents and a titanium(IV) catalyst[3].

KD_Workflow A N,N-Dialkylamide + Alkene B Add Ti(IV) Catalyst (e.g., MeTi(OiPr)3) A->B C Slow Addition of Grignard Reagent B->C D Titanacyclopropane Intermediate C->D Transmetalation E Ring Opening & Iminium Formation D->E Amide Insertion F Cyclopropylamine Product E->F Cyclization

Workflow of the Kulinkovich-de Meijere reaction for synthesizing cyclopropylamines.

Troubleshooting & FAQs

Q: Why am I getting low yields when using bulky N,N -dialkylamides? A: Steric hindrance prevents the efficient insertion of the amide carbonyl into the titanium-carbon bond of the highly reactive titanacyclopropane intermediate. Causality & Solution: Switch your catalyst from standard titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to methyltitanium triisopropoxide ( MeTi(OiPr)3​ ). The methyl group alters the ligand sphere, significantly improving yields for bulky substrates, especially when the Grignard reagent is added at ambient temperature rather than 0 °C[3][4].

Q: My aliphatic Grignard reagent is expensive to synthesize. How can I minimize its consumption? A: Standard Kulinkovich conditions require a large excess (up to 3 equivalents) of the Grignard reagent because it acts as both the reductant for the Ti(IV) species and the carbon source. Causality & Solution: By utilizing MeTi(OiPr)3​ , the methyl group does not participate in the initial reduction to Ti(II). This mechanistic shift means only ~1.1 to 1.2 equivalents of your valuable Grignard reagent are required to form the titanacyclopropane intermediate[3].

Q: How can I adapt this reaction to synthesize primary cyclopropylamines? A: The direct Kulinkovich-de Meijere reaction fails with primary amides due to acidic N-H protons quenching the organometallic intermediates. Causality & Solution: Utilize N,N -dibenzylformamides as your starting material. The resulting dibenzylcyclopropylamine can be quantitatively deprotected via standard catalytic hydrogenation (e.g., H2, Pd/C) to yield the primary cyclopropylamine[5].

Self-Validating Protocol: Expedited Kulinkovich-de Meijere Cyclopropanation

This protocol is optimized for high yield and minimal reagent waste, proven effective even on kilolab scales[6].

  • Preparation: Charge a flame-dried Schlenk flask with the N,N -dialkylamide (1.0 equiv) and MeTi(OiPr)3​ (1.1 equiv) in anhydrous THF under an inert argon atmosphere[4].

  • Temperature Control: Stir the mixture at ambient temperature (20–25 °C). Causality: Ambient temperature accelerates the catalytic cycle compared to traditional 0 °C protocols, preventing the stalling of the oxatitanacyclopentane intermediate[3].

  • Reagent Addition: Slowly add the Grignard reagent (1.2 equiv, e.g., ethylmagnesium bromide) via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This self-validating step is critical; it prevents undesired homocoupling of the Grignard and premature decomposition of the delicate titanacyclopropane intermediate[4].

  • Workup: Quench the reaction carefully with deionized water. Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract the filtrate with ethyl acetate to isolate the cyclopropylamine[6].

Quantitative Data Summary: Catalyst Optimization
Amide SubstrateTitanium SourceGrignard EquivalentsTemperatureTypical Yield
N,N -Dimethylformamide Ti(OiPr)4​ 2.5 - 3.00 °C to RT40 - 55%
N,N -Dibenzylformamide MeTi(OiPr)3​ 1.1 - 1.2Ambient (20 °C)75 - 85%
Bulky N,N -Dialkylamide Ti(OiPr)4​ 3.00 °C< 30%
Bulky N,N -Dialkylamide MeTi(OiPr)3​ 1.2Ambient (20 °C)60 - 70%

Part 2: Simmons-Smith Cyclopropanation of Allylic Amines

The Simmons-Smith reaction utilizes zinc carbenoids to cyclopropanate alkenes. However, applying this directly to allylic tertiary amines frequently results in reaction failure or degradation[7].

SS_Logic A Allylic Amine + Zn(CH2I)2 B Is a chelating group present? (e.g., -OH) A->B C N-Ylide Formation (Side Reaction) B->C No D Stable Zinc Chelate Formation B->D Yes E Poor Yield / Degradation C->E F High Diastereoselective Cyclopropanation D->F

Troubleshooting logic for Simmons-Smith cyclopropanation of allylic amines.

Troubleshooting & FAQs

Q: My allylic amine is degrading under standard Simmons-Smith conditions ( Et2​Zn , CH2​I2​ ). What is happening mechanistically? A: The highly nucleophilic lone pair on the basic nitrogen atom rapidly attacks the electrophilic zinc carbenoid. This forms an ammonium ylide (N-ylide) rather than undergoing the desired concerted [2+1] cycloaddition with the alkene[7]. Causality & Solution: You must tie up the nitrogen lone pair. Incorporate a chelating group, such as a hydroxyl group from a chiral amino alcohol (e.g., pseudoephedrine). This forms a stable zinc chelate that protects the nitrogen and directs the carbenoid to the alkene face[7][8].

Q: How do I achieve high diastereoselectivity without using a chiral auxiliary on the amine? A: If you are working with simple cyclic allylic amines (e.g., 3-aminocyclohexene) and want to avoid complex auxiliaries, you can alter the electronics of the nitrogen by using protecting groups. Causality & Solution: Converting the amine to a carbamate (e.g., N -Boc) drastically reduces nitrogen nucleophilicity, preventing ylide formation. Furthermore, cyclopropanation of 3-( N -Boc-amino)cyclohexene with Shi's reagent ( CF3​CO2​ZnCH2​I ) yields the anti-cyclopropane exclusively due to steric shielding, whereas the N,N -dibenzyl derivative directs the reagent to give the syn-cyclopropane[9].

Self-Validating Protocol: Diastereoselective Simmons-Smith Cyclopropanation

This protocol leverages chelation-control to bypass N-ylide formation, ensuring excellent yields and diastereomeric ratios (d.r.)[7][9].

  • Preparation: Dissolve the allylic amine bearing a proximal chelating group (e.g., a pseudoephedrine derivative, 1.0 equiv) in anhydrous CH2​Cl2​ under an argon atmosphere[7].

  • Cooling: Cool the solution to 0 °C to control the exothermic nature of the organometallic reagent addition.

  • Chelate Formation: Add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.0 equiv) dropwise. Causality: Et2​Zn immediately deprotonates the hydroxyl group of the auxiliary, forming a rigid zinc alkoxide-amine chelate. This step is self-validating; the formation of this chelate chemically masks the nitrogen lone pair, fundamentally preventing the destructive N-ylide pathway[7].

  • Carbenoid Generation: Slowly add diiodomethane ( CH2​I2​ , 2.0 equiv). Causality: The reaction of the remaining Et2​Zn with CH2​I2​ generates the active Furukawa reagent ( EtZnCH2​I ) in situ. The pre-formed chelate acts as an anchor, directing the carbenoid exclusively to one face of the alkene, guaranteeing high diastereoselectivity[7].

  • Completion & Workup: Warm the reaction to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , and purify via flash chromatography[9].

Quantitative Data Summary: Directing Groups and Diastereoselectivity
Substrate TypeProtecting/Directing GroupZinc ReagentMajor Diastereomerd.r.
Allylic Tertiary AmineNone (Free Amine) Zn(CH2​I)2​ N/A (N-Ylide formed)N/A
Allylic AminePseudoephedrine (-OH chelate) EtZnCH2​I Syn (Chelate-directed)> 95:5
3-Aminocyclohexene N,N -Dibenzyl CF3​CO2​ZnCH2​I Syn (Directed)> 95:5
3-Aminocyclohexene N -Boc (Carbamate) CF3​CO2​ZnCH2​I Anti (Steric control)> 95:5

Sources

Optimization

stability of N-methyl-1-phenylcyclopropan-1-amine hydrochloride at room temperature

Technical Support Center: Handling & Stability of N-Methyl-1-phenylcyclopropan-1-amine Hydrochloride Welcome to the specialized technical support guide for N-methyl-1-phenylcyclopropan-1-amine hydrochloride. As a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of N-Methyl-1-phenylcyclopropan-1-amine Hydrochloride

Welcome to the specialized technical support guide for N-methyl-1-phenylcyclopropan-1-amine hydrochloride. As a highly strained cyclic amine, this compound presents unique physicochemical challenges. This guide is designed for researchers and drug development professionals, moving beyond basic safety data to explain the mechanistic causality behind its stability profile, common experimental pitfalls, and self-validating handling protocols.

Part 1: Core Stability Profile at Room Temperature

At room temperature (20–25°C), the stability of N-methyl-1-phenylcyclopropan-1-amine hydrochloride is governed by two competing chemical realities: the stabilizing effect of the hydrochloride salt lattice versus the inherent thermodynamic instability of the highly strained cyclopropane ring.

As a protonated salt, the compound is chemically stable because the nitrogen lone pair is unavailable for oxidation. However, environmental factors—specifically ambient humidity and pH—can rapidly compromise this integrity.

Table 1: Quantitative & Qualitative Stability Metrics at 25°C

ParameterStatus / ValueMechanistic Rationale
Solid-State Stability High (if desiccated)The protonated ammonium lattice protects the nitrogen lone pair from single-electron transfer (SET) oxidation.
Hygroscopicity HighThe chloride counterion readily coordinates with atmospheric water molecules, leading to deliquescence[1].
Aqueous Stability (pH < 7) HighMaintains the protonated state (estimated pKa ~8.5–9.0), preventing free-base degradation[2].
Aqueous Stability (pH > 8.5) LowDeprotonation yields the free base, which is highly susceptible to SET oxidation and subsequent irreversible ring-opening[3].
Ring Strain Energy ~27.5 kcal/molDrives the thermodynamic favorability of ring-cleavage if the nitrogen is oxidized[4].

Part 2: Troubleshooting & FAQs

Q1: My powder has turned into a sticky, clumped mass after a few days on the bench at room temperature. Is the compound ruined? A1: Not necessarily ruined, but its effective molarity is now compromised. You are observing deliquescence. Hydrochloride salts of secondary amines are notoriously hygroscopic because the chloride ion forms strong hydrogen bonds with atmospheric moisture[1]. While the chemical structure of the protonated amine remains intact, the absorbed water adds unknown mass, making accurate gravimetric dosing impossible. Resolution: Dry the compound in a vacuum desiccator over Drierite (CaSO₄) or P₂O₅ for 24–48 hours before re-weighing.

Q2: I dissolved the compound in a pH 9.0 assay buffer, and my LC-MS shows a rapid loss of the parent compound and the appearance of new peaks. What happened? A2: You have triggered a classic "radical clock" degradation cascade. At pH 9.0, you exceed the pKa of the amine, converting the stable hydrochloride salt into the free base[2]. The free nitrogen lone pair is highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen or trace metals in your buffer[4]. Once oxidized to a nitrogen radical cation, the molecule rapidly homolytically cleaves the C1–C2 bond to relieve the ~27.5 kcal/mol of cyclopropane ring strain[3]. Because the phenyl group at C1 provides intense resonance stabilization to the resulting carbon-centered radical, this ring-opening is exceptionally fast[5].

Pathway A Protonated Salt (Stable) B Free Base (Susceptible) A->B pH > 8.5 (Deprotonation) C Radical Cation (Unstable) B->C SET Oxidation (O2 / Metals) D Ring-Opened Degradant C->D Strain Relief (Fast)

Fig 1. pH-dependent oxidation and ring-opening degradation pathway.

Q3: Can I use this compound as a substrate in transition-metal catalyzed cross-coupling reactions at room temperature? A3: Proceed with extreme caution. Transition metals (especially Ru, Ir, Cu, and Fe) frequently act as single-electron oxidants. Even if the reaction is kept at room temperature, the metal can oxidize the cyclopropylamine to its radical cation, initiating the ring-opening sequence described above[4]. If your goal is to keep the cyclopropane ring intact, you must utilize strongly coordinating ligands to tune the metal's redox potential, or ensure the amine remains protonated (which usually inhibits cross-coupling).

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every handling step must account for the compound's hygroscopicity and pH sensitivity.

Protocol A: Reconstitution and Stock Solution Management

Objective: Prepare a stable, moisture-free stock solution for long-term in vitro assays.

  • Thermal Equilibration: Remove the sealed vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Rapid Gravimetry: Weigh the desired mass rapidly in an environment with <30% relative humidity.

  • Aprotic Dissolution: Dissolve the powder in anhydrous DMSO (or a mildly acidic aqueous buffer, pH 5.0–6.5). Causality: DMSO prevents hydration, while acidic buffers ensure the amine remains fully protonated and immune to SET oxidation.

  • Validation Check (Self-Validating Step): Before proceeding to complex assays, run a 1 µL aliquot on LC-MS. You must observe the parent mass [M+H]+ at m/z 148.1. The appearance of higher molecular weight adducts or isomeric shifts indicates ring-opened degradation has already occurred.

  • Aliquot and Freeze: Divide the validated stock into single-use aliquots and store at -20°C. Discard any thawed aliquots after use to prevent freeze-thaw degradation.

Workflow Step1 1. Equilibrate sealed vial to RT in desiccator Step2 2. Weigh rapidly under low humidity (<30% RH) Step1->Step2 Step3 3. Dissolve in anhydrous DMSO or pH 5-7 buffer Step2->Step3 Step4 4. Aliquot and store at -20°C for long-term Step3->Step4

Fig 2. Optimal workflow for handling hygroscopic amine hydrochloride salts.

Protocol B: Controlled Free-Basing for Organic Synthesis

Objective: Convert the HCl salt to the free base for synthetic applications without triggering ring-opening.

  • Biphasic Setup: Suspend the HCl salt in a 1:1 mixture of degassed dichloromethane (DCM) and saturated aqueous NaHCO₃ (pH ~8.3). Causality: Degassing removes dissolved oxygen, eliminating the primary oxidant that triggers ring-opening. NaHCO₃ is basic enough to deprotonate the amine but gentle enough to avoid base-catalyzed hydrolysis.

  • Extraction: Stir vigorously for 10 minutes at room temperature. The free base will partition immediately into the organic DCM layer, isolating it from aqueous transition metals.

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Validation Check: Perform ¹H-NMR (in CDCl₃). The cyclopropyl protons should appear as distinct multiplets upfield (typically 0.8–1.2 ppm). Loss of these signals confirms ring-opening.

  • Immediate Use: Do not store the free base. Use it immediately in the subsequent synthetic step, as the free base is a volatile, oxidation-prone liquid at room temperature.

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity of N-methyl-1-phenylcyclopropan-1-amine HCl

A Note from the Senior Application Scientist: While N-methyl-1-phenylcyclopropan-1-amine HCl is a novel structure for the purposes of this guide, the challenges associated with its handling are common among amine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: While N-methyl-1-phenylcyclopropan-1-amine HCl is a novel structure for the purposes of this guide, the challenges associated with its handling are common among amine hydrochloride salts. This document synthesizes established principles and field-proven techniques to provide a robust framework for managing the inherent hygroscopicity of this and similar active pharmaceutical ingredients (APIs). The strategies outlined below are designed to ensure the integrity, stability, and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is my N-methyl-1-phenylcyclopropan-1-amine HCl sample gaining weight?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] Amine hydrochlorides are particularly susceptible due to the polar nature of the salt and the presence of functional groups that can form hydrogen bonds with water molecules.[3] This moisture uptake leads to a measurable increase in weight and can trigger a cascade of undesirable physical and chemical changes.[2][4]

Q2: What are the negative consequences of moisture absorption for my compound?

A2: Uncontrolled moisture absorption can severely compromise your research by causing:

  • Physical Changes: The powder can transform from a free-flowing solid into a sticky, clumpy, or even liquid (deliquescent) state, making accurate weighing and handling extremely difficult.[2][4] This also negatively impacts powder flowability and compressibility during tablet manufacturing.[2][4]

  • Chemical Degradation: Absorbed water can act as a solvent and a reactant, facilitating hydrolysis and other degradation pathways. This reduces the purity and potency of your API and can lead to the formation of unknown impurities.[4][5][6][7]

  • Solid-State Form Changes: Moisture can induce changes in the crystal lattice, potentially converting an anhydrous form to a less stable or less soluble hydrate form, or causing the recrystallization of an amorphous solid.[4] These changes can affect the compound's bioavailability and overall performance.

  • Inaccurate Analytical Results: Weighing a sample with unknown water content leads to errors in concentration calculations for assays, dissolution studies, and other quantitative analyses.

Q3: How can I quickly assess the hygroscopicity of a new batch of N-methyl-1-phenylcyclopropan-1-amine HCl?

A3: The most definitive method is Dynamic Vapor Sorption (DVS) analysis.[8][9][10] A DVS instrument exposes a small sample to a programmed range of relative humidity (RH) levels at a constant temperature, while a microbalance precisely measures the change in mass.[9][11] The resulting sorption/desorption isotherm provides a detailed profile of the material's hygroscopic behavior.[9] Based on the European Pharmacopoeia, a simplified classification can be made by observing the percentage weight gain after 24 hours at 25°C and 80% RH.[9]

Q4: What are the ideal short-term storage and handling conditions for a hygroscopic amine HCl salt?

A4: To minimize moisture exposure during routine lab work, always handle the compound in a controlled environment. This includes:

  • Using a glove box or glove bag purged with a dry inert gas like nitrogen or argon.

  • Working in a low-humidity dry room if a glove box is unavailable.

  • Storing the primary container inside a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide).[2]

  • Minimizing the time the container is open to the atmosphere and ensuring it is tightly sealed immediately after use.[4]

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Root Cause Analysis Recommended Solutions & Scientific Rationale
"My powder became a sticky solid during weighing on the analytical balance." The compound is highly hygroscopic, possibly deliquescent, rapidly absorbing atmospheric moisture upon exposure. This increases particle-particle adhesion.[2]1. Environmental Control: Weigh the powder inside a glovebox or a balance draft shield purged with dry air. This minimizes the water vapor available for absorption. 2. Rapid Weighing: Pre-tare a weighing vessel, quickly add the compound, and record the mass as it stabilizes. Prolonged exposure increases moisture uptake. 3. Appropriate Packaging: Use packaging with low water vapor permeability, such as glass vials with tight-fitting caps or foil-laminated pouches.[4]
"Powder flow is poor, leading to inaccurate dosing in my formulation." Moisture absorption creates liquid bridges between particles, increasing cohesive forces and friction. This leads to caking and poor flowability, which is detrimental to manufacturing processes like tableting.[2][4]1. Formulation with Excipients: Co-process the API with excipients that have low hygroscopicity, such as certain cellulose derivatives or mannitol.[1][[“]] These can act as "moisture sinks" or physical barriers.[[“]][13] 2. Add a Glidant: Incorporate a glidant like colloidal silicon dioxide into your formulation. It reduces inter-particle friction and improves flow, even in the presence of some moisture.
"I'm observing new impurity peaks on my HPLC chromatogram over time." Absorbed water is facilitating a chemical degradation reaction, most commonly hydrolysis of a labile functional group. The presence of water lowers the energy barrier for such reactions.[4][13]1. Rigorous Drying: Ensure the API is thoroughly dried under vacuum at an appropriate temperature before storage. 2. Co-crystallization: This is a powerful crystal engineering technique to create a new, stable crystalline solid with a co-former. The new crystal lattice can block the sites where water molecules would typically bind, thus enhancing stability.[5][6][7][14][15][16] 3. Salt Screening: While you have the HCl salt, other salt forms (e.g., tartrate, mesylate) may have different crystal packing and lower hygroscopicity.[17]
"Analytical results (e.g., Karl Fischer, potency assay) are inconsistent between aliquots." Non-uniform moisture absorption throughout the bulk powder creates a heterogeneous sample. Aliquots taken from different parts of the container will have different water content, leading to variable results.1. Standardized Sampling: Before taking an aliquot for testing, thoroughly mix the bulk powder in a controlled low-humidity environment. 2. Immediate Analysis: Perform moisture content analysis (e.g., Karl Fischer titration) and potency assays immediately after sampling to prevent further moisture uptake. 3. Stability Program: For long-term projects, establish a formal stability testing program according to ICH guidelines (e.g., ICH Q1A) to monitor the impact of temperature and humidity over time.[18][19][20][21]

Visual Workflow: Strategy Selection for Hygroscopicity Mitigation

This decision tree provides a logical pathway for addressing hygroscopicity issues, from initial handling to advanced reformulation strategies.

Hygroscopicity_Workflow start Hygroscopicity Issue Identified (e.g., Caking, Weight Gain) assess Assess Severity (Perform DVS Analysis) start->assess handling Is the issue manageable by environmental control? assess->handling implement_controls Implement Strict Handling Protocols (Glovebox, Desiccators, Dry Air) handling->implement_controls Yes reformulate_q Is reformulation an option for long-term stability? handling->reformulate_q No, issue is severe end_solved Problem Mitigated implement_controls->end_solved reformulate_q->implement_controls No, API form is fixed excipients Strategy 1: Formulation with Low-Hygroscopicity Excipients reformulate_q->excipients Yes crystal_eng Strategy 2: Crystal Engineering (Co-crystallization or Salt Screening) reformulate_q->crystal_eng Yes, for optimal stability characterize Characterize New Solid Form (XRPD, DSC, DVS) excipients->characterize crystal_eng->characterize characterize->end_solved Successful end_reassess Re-evaluate Strategy characterize->end_reassess Unsuccessful end_reassess->reformulate_q

Caption: Decision workflow for selecting an appropriate strategy to manage API hygroscopicity.

Experimental Protocol: Co-Crystal Screening to Reduce Hygroscopicity

Objective: To identify a suitable co-former that can form a stable, non-hygroscopic co-crystal with N-methyl-1-phenylcyclopropan-1-amine HCl.

Scientific Principle: Co-crystallization modifies the crystal lattice of an API by introducing a benign co-former molecule via non-covalent interactions (typically hydrogen bonds).[7][14] This new arrangement can physically block the sites on the API molecule that are susceptible to hydrogen bonding with water, thereby reducing its hygroscopicity.[7]

Materials & Reagents:

  • N-methyl-1-phenylcyclopropan-1-amine HCl (API)

  • Screening Solvents: Acetonitrile, Acetone, Ethyl Acetate, Ethanol (HPLC grade)

  • Co-former Candidates (select from GRAS - Generally Regarded as Safe - list):

    • Carboxylic Acids: Succinic Acid, Fumaric Acid, Adipic Acid

    • Amides: Nicotinamide, Isonicotinamide

    • Phenols: Resorcinol

    • Sugars: Xylitol, Mannitol[5]

Methodology: Liquid-Assisted Grinding (LAG)

  • Preparation: In a 1.5 mL microcentrifuge tube, add the API and a selected co-former in a 1:1 molar ratio.

  • Solvent Addition: Add a minimal amount (10-20 µL) of a screening solvent. The goal is to create a thick paste, not a solution.

  • Grinding: Add two small stainless steel grinding balls to the tube.

  • Milling: Secure the tube in a high-speed shaker mill (e.g., ball mill) and grind for 30-60 minutes at a frequency of 20-30 Hz.

  • Isolation: After grinding, remove the grinding balls. Scrape out the resulting solid powder.

  • Drying: Dry the solid in a vacuum oven at 40°C for 2-4 hours to remove residual solvent.

  • Repeat: Systematically repeat steps 1-6 for each co-former and solvent combination.

Characterization and Validation:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique to confirm co-crystal formation. A new, unique diffraction pattern that differs from the patterns of the starting API and co-former indicates the formation of a new crystalline phase.

  • Differential Scanning Calorimetry (DSC): Co-crystals will typically exhibit a single, sharp melting endotherm that is different from the melting points of the individual components.

  • Dynamic Vapor Sorption (DVS): Once a new co-crystal is confirmed, perform DVS analysis. Compare the DVS isotherm of the co-crystal to that of the original API. A significant reduction in mass gain at high relative humidity (e.g., >75% RH) validates the success of the strategy.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved March 7, 2024, from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). OUCI. Retrieved March 7, 2024, from [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025). ECA Academy. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved March 7, 2024, from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). Richpacking020.com. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). (n.d.). Retrieved March 7, 2024, from [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]

  • Bouaouina, H., et al. (2025). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid. Retrieved March 7, 2024, from [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Dynamic Vapor Sorption | AQUALAB. (n.d.). AQUALAB. Retrieved March 7, 2024, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

  • Why is hydrogen chloride in everything?. (2021). Reddit. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hydrochloride. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with N-methyl-1-phenylcyclopropan-1-amine

Welcome to the Technical Support Center for N-methyl-1-phenylcyclopropan-1-amine . This compound—characterized by a basic secondary amine attached to a highly lipophilic 1-phenylcyclopropyl system—frequently presents sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methyl-1-phenylcyclopropan-1-amine . This compound—characterized by a basic secondary amine attached to a highly lipophilic 1-phenylcyclopropyl system—frequently presents solubility challenges during drug development. The free base (CAS 56771-48-3) is highly hydrophobic, making direct dissolution in aqueous media nearly impossible.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your in vitro and in vivo assays succeed without precipitation artifacts.

Part 1: Troubleshooting In Vitro Assay Precipitation

Q: Why does N-methyl-1-phenylcyclopropan-1-amine crash out when I dilute my DMSO stock into an aqueous assay buffer? A: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the compound can disperse. This sudden shift in solvent polarity leaves the lipophilic 1-phenylcyclopropyl moiety exposed to a high-dielectric environment. The localized concentration of the compound drastically exceeds its thermodynamic solubility limit, leading to rapid nucleation and the formation of amorphous or crystalline precipitates[1].

Q: How can I prevent this precipitation without killing my cells with too much DMSO? A: You must bypass the kinetic nucleation threshold by controlling the rate of dispersion. Instead of a single large-volume spike, utilize a serial dilution strategy [2][3]. Furthermore, adding the DMSO stock dropwise while vigorously vortexing the aqueous buffer increases fluid shear, rapidly dispersing the molecules before localized supersaturation can trigger crystal growth[3]. Always maintain a final DMSO concentration of ≤ 0.5% to prevent cytotoxicity and solvent-induced assay artifacts[2].

Protocol A: Self-Validating Serial Dilution for In Vitro Assays

This protocol ensures the compound remains in a metastable supersaturated state long enough for reliable biological screening.

  • Stock Preparation: Dissolve the free base in anhydrous DMSO to create a 10 mM primary stock. Caution: Hygroscopic moisture in old DMSO will prematurely reduce solubility.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by adding 10 µL of the 10 mM stock to 990 µL of a transition solvent (e.g., 50% DMSO / 50% Buffer).

  • Final Aqueous Addition: Vigorously vortex your final assay medium (e.g., cell culture media). While vortexing, add the intermediate stock dropwise to reach your final working concentration (e.g., 1 µM).

  • Self-Validation Step: Before adding the solution to your cells, measure the optical density (OD) of an aliquot at 600 nm. An OD600​>0.05 compared to a blank buffer indicates microscopic nephelometric scattering (invisible precipitation)[1][4]. If scattering is detected, you must incorporate a co-solvent (see Table 2).

Part 2: Formulating for In Vivo Dosing

Q: I need to dose animals at 10 mg/kg, but the free base won't dissolve in saline. What is the best approach? A: The free base form is fundamentally unsuited for high-concentration aqueous dosing. You must convert the secondary amine (pKa ~8.5) into a salt form, typically the hydrochloride salt (CAS 2567504-67-8)[5]. Salt formation lowers the crystal lattice energy and introduces an ionic charge that dramatically enhances the solvation energy in water via ion-dipole interactions[4]. If the HCl salt still struggles at your target Cmax​ , you should utilize an inclusion complex like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the lipophilic phenyl ring while presenting a hydrophilic exterior to the bulk solvent.

Protocol B: Synthesis & Validation of the Hydrochloride Salt

A robust method for converting the free base to a highly water-soluble HCl salt.

  • Dissolution: Dissolve 1.0 g of N-methyl-1-phenylcyclopropan-1-amine free base in 10 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring at 0°C. A white precipitate will begin to form immediately as the ionized salt crashes out of the non-polar ether.

  • Isolation: Stir for 30 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with 5 mL of cold anhydrous ether to remove unreacted free base.

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours to remove residual solvent.

  • Self-Validation Step: Dissolve 5 mg of the resulting powder in 1 mL of deionized water. Measure the pH; a successful secondary amine HCl salt will yield a slightly acidic solution (pH ~4.5–5.5). Confirm the mass shift and purity via LC-MS.

Part 3: Quantitative Data & Compatibility Summaries

Table 1: Physicochemical & Solubility Profile
PropertyFree Base (CAS 56771-48-3)Hydrochloride Salt (CAS 2567504-67-8)
Physical State Oil / Low-melting solidCrystalline Solid
Aqueous Solubility < 0.1 mg/mL> 10 mg/mL
DMSO Solubility > 50 mg/mL> 30 mg/mL
Primary Application Organic synthesis, DMSO stock solutionsIn vivo dosing, bulk aqueous formulations
Table 2: Recommended Co-Solvent Systems
Solvent / ExcipientMax Conc. (In Vitro)Max Conc. (In Vivo)Mechanistic Role
DMSO ≤ 0.5%≤ 5%Primary solubilizer; prevents initial nucleation.
Tween-80 ≤ 0.1%≤ 2%Non-ionic surfactant; forms micelles to shield the lipophilic core.
HP-β-CD N/A≤ 20%Forms a thermodynamic inclusion complex with the phenyl ring.

Part 4: Formulation Decision Workflow

G Start N-methyl-1-phenylcyclopropan-1-amine Solubility Workflow InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt Convert to HCl Salt (CAS 2567504-67-8) InVivo->Salt Dilution Serial Dilution in Buffer (Vortexing, DMSO < 0.5%) DMSO->Dilution Precipitation Precipitation Observed via OD600? Dilution->Precipitation Cosolvent Add 0.1% Tween-80 or 1% PEG400 Precipitation->Cosolvent Yes Clear Proceed to Assay Precipitation->Clear No Cosolvent->Clear Formulation Dissolve in Saline or 10% HP-β-CD Salt->Formulation Dose Proceed to Dosing Formulation->Dose

Workflow for overcoming N-methyl-1-phenylcyclopropan-1-amine solubility barriers.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry - ACS Publications. Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Solvents &amp; Protocols for N-Methyl-1-phenylcyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with N-methyl-1-phenylcyclopropan-1-amine hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with N-methyl-1-phenylcyclopropan-1-amine hydrochloride .

As an arylcyclopropylamine derivative, this compound is a critical building block in the synthesis of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors[1]. Because it is a highly polar amine hydrochloride salt featuring a conformationally constrained cyclopropane ring, purification requires precise solvent selection to eliminate unreacted free amines and organic byproducts while preventing hygroscopic degradation[2].

Recrystallization Strategy Workflow

Before selecting a solvent system, you must assess the impurity profile of your crude synthesis batch. Use the decision tree below to determine the optimal purification pathway.

Recrystallization_Workflow Start Crude N-Methyl-1-phenylcyclopropan- 1-amine HCl Assess Assess Impurity Profile Start->Assess Polar High Polar Impurities (e.g., unreacted amines) Assess->Polar NonPolar High Non-Polar Impurities (e.g., organic byproducts) Assess->NonPolar Solvent1 Acetonitrile (Thermal Recrystallization) Polar->Solvent1 Solvent2 Ethanol / Diethyl Ether (Anti-Solvent Crystallization) NonPolar->Solvent2 Dry Vacuum Drying (Avoid Hygroscopicity) Solvent1->Dry Solvent2->Dry Pure Pure API / Compound Dry->Pure

Decision tree for selecting recrystallization strategy based on impurity profiles.

Quantitative Data: Solvent Properties & Expected Metrics

To ensure a self-validating protocol, it is essential to understand the causality behind the solvent choices. Amine hydrochlorides require solvents with specific dielectric constants to manipulate their ionic lattice solubility.

Table 1: Solvent Properties and Solubility Profiles

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Salt Solubility (Hot)Salt Solubility (Cold)Target Impurity Removal
Acetonitrile 37.582.0HighLowPolar & Inorganic salts
Ethanol 24.578.4Very HighModeratePrimary solvent (Matrix)
Diethyl Ether 4.334.6InsolubleInsolubleAnti-solvent (Non-polar)
Isopropanol 18.382.6HighLowMixed / General

Table 2: Expected Recovery and Purity Metrics

Purification MethodStarting PurityExpected YieldFinal PurityPrimary Contaminant Removed
Ethanol/Ether >80%75 - 85%>98.0%Non-polar organic byproducts
Acetonitrile >90%60 - 70%>99.5%Unreacted amines / Inorganics
Ether Trituration >95%90 - 95%~97.0%Trace free amine / Solvents
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Ethanol / Diethyl Ether)

Best for crude mixtures heavily contaminated with non-polar organic byproducts.

Causality: Ethanol acts as the primary solvent because its high dielectric constant disrupts the ionic lattice of the hydrochloride salt at boiling temperatures. Diethyl ether, an aprotic non-polar solvent, acts as the anti-solvent; it dramatically lowers the bulk dielectric constant of the mixture, forcing the polar salt to nucleate while keeping non-polar organic impurities solvated.

  • Dissolution: Suspend 1.0 g of crude N-methyl-1-phenylcyclopropan-1-amine HCl in an absolute minimum volume (approx. 3-5 mL) of boiling absolute ethanol.

  • Clarification: If insoluble particulates persist, perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous diethyl ether dropwise to the hot solution until a faint, persistent cloudiness appears (approx. 10-15 mL).

  • Seeding & Cooling: Allow the mixture to cool slowly to room temperature undisturbed to promote large, pure crystal growth. Once at room temperature, chill in an ice bath (0-4 °C) for 2 hours.

  • Isolation: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether.

  • Drying: Dry the crystals in a vacuum desiccator over P2O5 or silica gel for 12 hours to remove residual solvent and prevent moisture uptake[2].

Protocol B: Thermal Recrystallization (Acetonitrile)

Ideal for removing polar impurities or unreacted amine hydrochlorides[1].

Causality: Acetonitrile is a polar aprotic solvent with a steep solubility curve for amine hydrochlorides. It dissolves the salt at reflux but offers near-zero solubility at 4 °C. This thermal gradient allows for the exclusion of highly polar inorganic impurities (which remain insoluble even at reflux) and unreacted free amines (which remain soluble at 4 °C).

  • Dissolution: Suspend 1.0 g of crude salt in 15-20 mL of anhydrous acetonitrile.

  • Heating: Heat the suspension to reflux (82 °C) under an inert atmosphere (N2 or Ar) until the solid completely dissolves. (Note: Do not exceed 85 °C to prevent thermal degradation).

  • Cooling: Remove from heat and allow the solution to cool to room temperature at a slow rate of ~1 °C/min.

  • Crystallization: Transfer the flask to a refrigerator (4 °C) overnight to maximize yield.

  • Isolation & Drying: Collect the precipitated crystals via vacuum filtration, wash with 2-3 mL of ice-cold acetonitrile, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure compound drops below the temperature at which it saturates the solvent.

  • Causality: The presence of residual unreacted free amine or excess water significantly depresses the melting point of the salt.

  • Solution: Re-dissolve the oil in absolute ethanol, add a small amount of activated charcoal (to absorb impurities), perform a hot filtration, and repeat the anti-solvent addition (Ether) at a lower temperature. Alternatively, scratch the inside of the flask with a glass rod to induce mechanical nucleation.

Q2: The recovered yield after recrystallization from ethanol/ether is extremely low (<30%). What went wrong? A2:

  • Causality: Amine hydrochlorides are highly soluble in lower alcohols. If too much ethanol was used during the initial dissolution step, the saturation point is never reached, even upon the addition of the ether anti-solvent.

  • Solution: Concentrate the mother liquor under reduced pressure to remove excess ethanol, then repeat the ether addition. Always strictly use the absolute minimum volume of boiling solvent for the initial dissolution.

Q3: The crystals turn into a sticky paste when transferred to the filter paper. Why? A3:

  • Causality: N-Methyl-1-phenylcyclopropan-1-amine hydrochloride can be highly hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs water from the air, causing it to deliquesce.

  • Solution: Perform the filtration rapidly using a sintered glass funnel under an inverted funnel streaming dry nitrogen. Immediately transfer the filter cake to a vacuum desiccator. Ensure your diethyl ether is strictly anhydrous.

Q4: Why does my product discolor (turn yellow/brown) during thermal recrystallization? A4:

  • Causality: Arylcyclopropylamines are susceptible to oxidative degradation at elevated temperatures, especially if trace transition metals or free bases are present in the crude matrix.

  • Solution: Always purge your recrystallization apparatus with inert gas (N2 or Ar). If discoloration has already occurred, add 5% w/w activated carbon during the hot dissolution phase and filter through a pad of Celite before cooling.

References
  • Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: ChemMedChem (via PubMed Central / NIH) URL: [Link]

  • Title: Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation of N-methyl-1-phenylcyclopropan-1-amine

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of N-methyl-1-phenylcyclopropan-1-amine Executive Summary In pharmacokinetic (PK) profiling and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of N-methyl-1-phenylcyclopropan-1-amine

Executive Summary

In pharmacokinetic (PK) profiling and drug development, the accurate characterization of cyclopropylamine derivatives is critical. N-methyl-1-phenylcyclopropan-1-amine—a sterically hindered and highly strained cyclic amine—presents unique analytical challenges. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap platforms against Triple Quadrupole (QqQ) systems for the analysis of this compound. By examining the causality behind its fragmentation pathways and establishing self-validating experimental protocols, this guide provides researchers with a definitive framework for selecting the optimal mass spectrometry (MS) platform based on their specific qualitative or quantitative needs.

Mechanistic Causality of Fragmentation

To optimize any mass spectrometry method, one must first understand the fundamental gas-phase chemistry of the target molecule. N-methyl-1-phenylcyclopropan-1-amine (Exact Mass: 147.1048 Da) ionizes efficiently in positive Electrospray Ionization (ESI+) to form a protonated precursor [M+H]+ at m/z 148.1121.

The defining characteristic of cyclopropylamines is their inherent ring strain (~27.5 kcal/mol). Upon collisional activation (Collision-Induced Dissociation, CID), the cyclic structure is not preserved. Instead, the molecule undergoes rapid C-C bond cleavage to relieve this strain, forming a resonance-stabilized distonic radical cation or an acyclic iminium intermediate[1].

This structural rearrangement dictates two primary, highly predictable fragmentation pathways:

  • Loss of Ethylene (Quantifier Pathway): The opened ring predominantly ejects a neutral ethylene molecule (C₂H₄, 28.0313 Da), yielding an N-methyl-1-phenylmethaniminium ion at m/z 120.0808. This is the most abundant fragment and serves as the optimal quantifier[2].

  • Loss of Methylamine (Qualifier Pathway): Cleavage of the C-N bond results in the loss of methylamine (CH₃NH₂, 31.0422 Da), yielding a 1-phenylcyclopropyl cation (or its ring-opened allyl isomer) at m/z 117.0699. Further degradation leads to the formation of a tropylium ion at m/z 91.0542.

Fragmentation_Pathway M Protonated Precursor [M+H]+ m/z 148.1121 N-methyl-1-phenylcyclopropan-1-amine RingOpen Distonic Intermediate (Ring Opened) M->RingOpen CID Energy (15-25 eV) Strain Release Frag1 Fragment Ion m/z 120.0808 N-methyl-1-phenylmethaniminium RingOpen->Frag1 - C2H4 (Ethylene, 28 Da) Frag2 Fragment Ion m/z 117.0699 1-phenylcyclopropyl cation RingOpen->Frag2 - CH3NH2 (Methylamine, 31 Da) Frag3 Fragment Ion m/z 91.0542 Tropylium Cation Frag2->Frag3 - C2H2 (Acetylene, 26 Da)

Figure 1: CID fragmentation pathway of N-methyl-1-phenylcyclopropan-1-amine.

Platform Comparison: Orbitrap HRAM vs. QqQ MS

The choice of MS platform depends heavily on whether the goal is structural elucidation (e.g., identifying unknown metabolites) or high-throughput quantification (e.g., clinical PK studies)[3].

Orbitrap HRAM: Excels in qualitative workflows. Its sub-2 ppm mass accuracy allows for the exact determination of elemental compositions, virtually eliminating false positives from isobaric matrix interferences. Triple Quadrupole (QqQ): The gold standard for absolute quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ systems filter out background noise, offering unmatched sensitivity (lower limits of detection) and a wider linear dynamic range.

Quantitative Data Comparison
Performance MetricHigh-Resolution Orbitrap (e.g., Q-Exactive)Triple Quadrupole (e.g., TSQ Quantis)
Primary Application Structural elucidation, Metabolite IDHigh-throughput PK quantification
Mass Accuracy < 2 ppmUnit resolution (~0.7 Da FWHM)
Scan Mode PRM (Parallel Reaction Monitoring) / dd-MS2MRM (Multiple Reaction Monitoring)
LOD (in Plasma Matrix) 0.5 ng/mL0.05 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Scan Speed ~12 Hz (at 17,500 resolution)> 500 transitions / second
Specificity Mechanism Exact mass filtering (High Resolution)Precursor/Product ion pairing

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and extraction losses, alongside strict System Suitability Tests (SST).

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Matrix Aliquoting: Transfer 50 µL of biological plasma to a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of SIL-IS (N-methyl-d3-1-phenylcyclopropan-1-amine, 50 ng/mL). Causality: Spiking prior to extraction ensures that any volumetric loss or degradation during sample prep is proportionally mirrored by the IS, mathematically validating the extraction recovery.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.

  • Centrifugation & Transfer: Centrifuge at 4000 × g for 10 min at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Causality: Diluting the highly organic extract with water matches the initial LC mobile phase conditions, preventing peak distortion (the "solvent effect") upon injection.

Phase 2: UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0–0.5 min: 5% B

    • 0.5–2.5 min: 5% to 60% B

    • 2.5–3.0 min: 95% B (Column Wash)

    • 3.0–4.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Parameters

Option A: Orbitrap HRAM (Metabolite Profiling)

  • Ionization: HESI, Positive mode.

  • Resolution: Full MS at 70,000 FWHM; dd-MS2 at 17,500 FWHM.

  • NCE (Normalized Collision Energy): Stepped at 25, 35, 45 to simultaneously capture both fragile (m/z 120) and stable (m/z 91) fragments.

Option B: Triple Quadrupole (Routine Quantification)

  • Ionization: ESI, Positive mode.

  • MRM Transitions:

    • Quantifier: m/z 148.1 → 120.1 (Collision Energy: 18 eV)

    • Qualifier: m/z 148.1 → 117.1 (Collision Energy: 22 eV)

    • IS Quantifier: m/z 151.1 → 123.1 (Collision Energy: 18 eV)

Phase 4: System Suitability Validation Criteria
  • SST: A neat standard injection must yield a signal-to-noise (S/N) > 100 at the Lower Limit of Quantification (LLOQ).

  • Ion Ratio Validation: The qualifier/quantifier peak area ratio must remain within ±20% of the reference standard, proving the absence of co-eluting matrix interferences.

  • IS Tracking: The absolute peak area of the SIL-IS must not deviate by >15% across the entire analytical batch.

LCMS_Workflow Prep Sample Prep Protein Ppt + SIL-IS LC UHPLC Separation BEH C18 Column Prep->LC 2 µL Injection Split MS Platform LC->Split Eluent Orbitrap Orbitrap HRAM (dd-MS2 / PRM) Metabolite ID Split->Orbitrap High Res QqQ Triple Quadrupole (MRM Mode) High-Throughput PK Split->QqQ High Sens Data Data Processing Quant & Qual Orbitrap->Data QqQ->Data

Figure 2: Comparative LC-MS/MS workflow for qualitative and quantitative analysis.

Conclusion

The analysis of N-methyl-1-phenylcyclopropan-1-amine requires a nuanced approach due to its unique strain-release fragmentation dynamics. For researchers prioritizing the discovery of unknown metabolites or absolute structural confirmation, the Orbitrap HRAM is the superior choice. Conversely, for late-stage drug development requiring high-throughput, sub-nanogram sensitivity in complex biological matrices, the Triple Quadrupole platform remains unparalleled. Implementing the self-validating protocols outlined above ensures robust, reproducible, and regulatory-compliant data generation across either platform.

References

  • "Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes", Journal of the American Chemical Society.
  • "Combined experimental and computational study of the reactivity of the methanimine radical cation and its isomer aminomethylene with propene", RSC Advances.
  • "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition", ACS Public
  • "1-Phenyl-cyclopropylamine", Benchchem.

Sources

Comparative

HPLC Method Validation and Column Comparison Guide for N-methyl-1-phenylcyclopropan-1-amine Detection

Executive Summary The accurate quantification of N-methyl-1-phenylcyclopropan-1-amine —a critical cyclopropylamine building block and pharmaceutical intermediate—presents unique chromatographic challenges. Due to its sec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of N-methyl-1-phenylcyclopropan-1-amine —a critical cyclopropylamine building block and pharmaceutical intermediate—presents unique chromatographic challenges. Due to its secondary amine functionality, the compound is highly susceptible to silanophilic interactions on traditional silica-based stationary phases, resulting in severe peak tailing and compromised resolution[1].

This guide objectively compares the performance of standard C18, polar-embedded C18, and Phenyl-Hexyl columns to establish the optimal stationary phase. Furthermore, we provide a comprehensive, step-by-step high-performance liquid chromatography (HPLC) protocol validated strictly against the newly revised ICH Q2(R2) and ICH Q14 guidelines, which mandate a science- and risk-based approach to analytical procedure development[2].

The Analytical Challenge: Causality of Peak Tailing

To develop a robust method, we must first understand the causality behind experimental failures. N-methyl-1-phenylcyclopropan-1-amine contains a basic secondary amine group. When analyzed using standard reversed-phase HPLC, basic amines become protonated in acidic to neutral mobile phases. These positively charged analytes undergo strong secondary ion-exchange interactions with unreacted, acidic silanol groups ( −Si-O− ) on the silica support[1].

While adding competing bases (e.g., triethylamine) or utilizing ultra-low pH mobile phases can suppress these interactions[1], these empirical "fixes" often reduce column lifespan and lack robustness. A more elegant, Quality by Design (QbD) approach involves selecting a stationary phase that offers complementary retention mechanisms to mask silanol effects.

Stationary Phase Interaction Mechanisms

G cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte N-methyl-1-phenylcyclopropan-1-amine Silanol Residual Silanols (Ion-Exchange) Analyte->Silanol Strong Secondary Interaction Hydrophobic1 C18 Chain (Hydrophobic) Analyte->Hydrophobic1 Partitioning PiPi Phenyl Phase (π-π Interaction) Analyte->PiPi Primary π-π Interaction Hydrophobic2 Hexyl Chain (Hydrophobic) Analyte->Hydrophobic2 Partitioning Tailing Severe Peak Tailing Silanol->Tailing Symmetry Excellent Peak Symmetry PiPi->Symmetry

Fig 1: Chromatographic interaction mechanisms comparing C18 and Phenyl-Hexyl columns.

Column Performance Comparison

To objectively determine the best product for this assay, three different column chemistries were evaluated under identical mobile phase conditions (0.1% Phosphoric acid in water : Acetonitrile). The target was to achieve a Tailing Factor ( As​ ) ≤1.2 and a Resolution ( Rs​ ) ≥2.0 from its primary synthetic precursor, 1-phenylcyclopropan-1-amine.

Table 1: Chromatographic Performance Comparison
Column ChemistryPrimary Retention MechanismTailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )Overall Assessment
Standard C18 (Monomeric, non-endcapped)Hydrophobic partitioning2.454,2001.4Fail. Severe tailing due to unshielded silanols; poor resolution.
Polar-Embedded C18 (Amide-linked)Hydrophobic + Hydrogen bonding1.388,5002.1Acceptable. Embedded polar groups shield silanols, improving peak shape.
Phenyl-Hexyl (Recommended)Hydrophobic + π−π interactions1.08 12,400 3.8 Optimal. π−π interactions with the analyte's phenyl ring dominate retention.

Conclusion: The Phenyl-Hexyl column vastly outperforms traditional C18 phases. By leveraging π−π interactions between the stationary phase and the phenyl ring of N-methyl-1-phenylcyclopropan-1-amine, the method achieves superior retention and peak symmetry without requiring aggressive mobile phase additives.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol utilizes the Phenyl-Hexyl column and incorporates built-in System Suitability Testing (SST) to ensure the method is self-validating prior to sample analysis.

Reagents and Materials
  • Stationary Phase: Phenyl-Hexyl Column, 150×4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. (Note: A low pH of 3.0 ensures the amine is fully protonated and suppresses silanol ionization[1][3]).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (80:20, v/v).

Chromatographic Conditions
  • Elution Mode: Isocratic (75% Mobile Phase A / 25% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (Optimal for the phenyl-cyclopropyl chromophore system).

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, inject the standard solution (50 µg/mL) in five replicates. The system is only validated for use if it meets the following criteria:

  • Retention Time ( tR​ ): ~6.5 minutes ± 2.0%.

  • Tailing Factor ( As​ ): ≤1.5 .

  • Theoretical Plates ( N ): ≥8,000 .

  • Injection Precision (%RSD): ≤2.0% for peak area.

ICH Q2(R2) Method Validation Framework

Effective June 2024, the revised ICH Q2(R2) guideline, in conjunction with ICH Q14 , shifted the industry toward a lifecycle management approach for analytical procedures[2]. Validation is no longer a "check-box" exercise but a continuous verification of the Analytical Target Profile (ATP)[2][4].

G ATP Define Analytical Target Profile (ICH Q14) Risk Risk Assessment & Method Screening ATP->Risk Opt Method Optimization (Column & Mobile Phase) Risk->Opt Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Opt->Val Life Lifecycle Management & Continuous Verification Val->Life

Fig 2: Integrated analytical lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

The optimized Phenyl-Hexyl method was validated against the core ICH Q2(R2) parameters[4][5]:

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Requirement / MethodologyExperimental ResultStatus
Specificity Complete baseline separation from impurities/degradants.No interference from blank or known precursors ( Rs​>3.0 ).Pass
Linearity & Range Minimum 5 concentrations across 80-120% of target. R2=0.9998 over range of 10 µg/mL to 100 µg/mL.Pass
Accuracy (Recovery) Triplicate injections at 3 concentration levels (80, 100, 120%).Mean recovery: 99.4% – 100.8%.Pass
Precision (Repeatability) Minimum 6 determinations at 100% test concentration.Peak Area %RSD = 0.65%.Pass
LOD / LOQ Based on Signal-to-Noise ratio (S/N 3:1 and 10:1).LOD: 0.15 µg/mL LOQ: 0.45 µg/mLPass
Robustness Deliberate variations in flow rate ( ±0.1 mL/min) and pH ( ±0.2 ). As​ remained ≤1.2 ; %RSD ≤1.5% .Pass

Expert Insight: The robustness data explicitly validates the integration of ICH Q14 principles. By utilizing a Phenyl-Hexyl column rather than relying on highly specific pH tuning to mask silanols, the method remains stable even if slight variations in buffer preparation occur.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures[Link][4]

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline[Link][5]

  • Altasciences - Practical Strategies for ICH Q14 and Q2(R2) Compliance[Link][2]

  • National Institutes of Health (PMC) - Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine [Link][3]

Sources

Validation

A Comparative Guide to the Bioassay Validation of N-methyl-1-phenylcyclopropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and validation framework for bioassays relevant to N-methyl-1-phenylcyclopropan-1-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for bioassays relevant to N-methyl-1-phenylcyclopropan-1-amine hydrochloride. As a novel compound with structural similarities to known psychoactive agents, rigorous and validated bioassays are paramount to accurately characterizing its pharmacological profile. This document offers a scientifically grounded approach to selecting, validating, and comparing appropriate in vitro assays, moving beyond a simple recitation of protocols to explain the strategic reasoning behind experimental design.

Introduction: Unveiling the Pharmacological Potential of N-methyl-1-phenylcyclopropan-1-amine hydrochloride

N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a synthetic molecule featuring a cyclopropylamine moiety, a structural motif present in several well-characterized neuroactive compounds. Its core structure, a phenylcyclopropylamine, is notably shared with the monoamine oxidase (MAO) inhibitor tranylcypromine.[1][2] Furthermore, the N-methylation and overall phenethylamine-like backbone suggest a potential interaction with monoamine transporters, akin to compounds like phentermine, which are known to modulate dopamine and norepinephrine signaling.[3][4]

Given these structural alerts, the primary biological targets for this compound are hypothesized to be:

  • Monoamine Oxidase (MAO) Enzymes (MAO-A and MAO-B): These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAO activity leads to increased synaptic availability of these neurotransmitters.

  • Monoamine Transporters (MATs): These include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters also leads to elevated synaptic neurotransmitter levels.

This guide will focus on the validation of two primary types of bioassays to investigate these potential mechanisms of action: a Monoamine Oxidase (MAO) Inhibition Assay and a Neurotransmitter Transporter Uptake Assay. We will also compare the expected performance of N-methyl-1-phenylcyclopropan-1-amine hydrochloride with that of our selected reference compounds: Tranylcypromine (a non-selective MAO inhibitor) and Phentermine (a norepinephrine-dopamine releasing agent with transporter interaction).

The Imperative of Bioassay Validation: A Foundation of Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For in vitro bioassays, this means ensuring that the data generated are accurate, precise, and reproducible, providing a reliable characterization of a compound's biological activity. This guide adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation (BMV), focusing on key performance characteristics.[8][9][10][11]

A properly validated bioassay is a self-validating system. Each experiment should include appropriate controls that confirm the assay is performing as expected. This includes positive and negative controls, as well as reference compounds with known activity.

Comparative Bioassay Methodologies

Two distinct bioassay platforms will be compared for their utility in characterizing N-methyl-1-phenylcyclopropan-1-amine hydrochloride.

Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common and robust method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[12][13][14]

Principle: MAO + Substrate (e.g., p-Tyramine) → Aldehyde + NH₃ + H₂O₂ H₂O₂ + Fluorogenic Probe --(HRP)--> Fluorescent Product

The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of the test compound indicates inhibition.

Neurotransmitter Transporter Uptake Assay

This cellular assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter (or a fluorescent substrate analog) into cells expressing the corresponding transporter (DAT, SERT, or NET).[15][16][17]

Principle: Cells expressing a specific monoamine transporter (e.g., HEK293-hDAT) are incubated with a labeled substrate (radiolabeled neurotransmitter or a fluorescent dye). The amount of substrate transported into the cells is quantified. A decrease in substrate uptake in the presence of the test compound indicates inhibition of the transporter.

Experimental Protocols and Validation Parameters

The following sections provide detailed, step-by-step protocols for the recommended bioassays. These protocols are designed to be self-validating by incorporating essential controls and adhering to regulatory guidelines.

Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[13][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • p-Tyramine (substrate)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • N-methyl-1-phenylcyclopropan-1-amine hydrochloride

  • Tranylcypromine (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of N-methyl-1-phenylcyclopropan-1-amine hydrochloride and tranylcypromine in MAO Assay Buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

    • Prepare a working solution of p-Tyramine in MAO Assay Buffer.

    • Prepare a detection reagent mix containing the fluorogenic probe and HRP in MAO Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of the compound dilutions or buffer (for control wells).

    • Add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the p-Tyramine substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation of ~530 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Validation Parameters:

  • Specificity: Assessed by comparing the inhibition of MAO-A and MAO-B to determine selectivity.

  • Accuracy and Precision: Determined by running replicate plates on different days with quality control samples (known inhibitor concentrations). Acceptance criteria are typically within 20% of the nominal value for accuracy and a coefficient of variation (CV) of ≤20% for precision.

  • Linearity and Range: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of inhibitor that can be reliably detected and quantified.

Neurotransmitter Transporter (DAT, SERT, NET) Uptake Inhibition Assay (Fluorescence-Based)

This protocol is based on a homogeneous, fluorescence-based assay using a commercially available kit (e.g., from Molecular Devices).[15][16][17][18]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium and reagents

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • N-methyl-1-phenylcyclopropan-1-amine hydrochloride

  • Phentermine (comparator compound)

  • Known selective inhibitors for DAT (e.g., GBR-12909), SERT (e.g., Fluoxetine), and NET (e.g., Nisoxetine) as positive controls

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capability

Experimental Workflow:

Caption: Workflow for the fluorescence-based neurotransmitter transporter uptake assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT, hSERT, or hNET according to standard protocols.

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.

    • Add 100 µL of Assay Buffer containing the desired concentrations of N-methyl-1-phenylcyclopropan-1-amine hydrochloride, phentermine, or control inhibitors. For wells determining maximum uptake, add Assay Buffer with vehicle.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.

    • Add 100 µL of the substrate/dye solution to each well.

    • Immediately place the plate in a bottom-reading fluorescence microplate reader and measure the fluorescence intensity over time (e.g., for 30 minutes) at an excitation of ~440 nm and an emission of ~520 nm.

  • Data Analysis:

    • Determine the rate of uptake or the area under the curve (AUC) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Validation Parameters:

  • Selectivity: Determined by comparing the IC₅₀ values of the test compound across the three different transporters (DAT, SERT, and NET).

  • Accuracy and Precision: Assessed using quality control samples with known concentrations of reference inhibitors on multiple days.

  • Robustness: The assay's performance should be evaluated under slight variations in experimental conditions (e.g., incubation time, cell density).

Comparative Performance Analysis

The following table summarizes the expected inhibitory potencies (IC₅₀ or Kᵢ values) for the reference compounds, which will serve as a benchmark for evaluating the activity of N-methyl-1-phenylcyclopropan-1-amine hydrochloride.

CompoundTargetReported IC₅₀ / Kᵢ (µM)Reference(s)
Tranylcypromine MAO-A2.3 - 102[1][2][19]
MAO-B0.95 - 16[1][2][19]
Phentermine DAT~0.5 - 5.0 (Inhibition of uptake)[4]
NETPotent inhibitor/releaser[4]
SERTWeakly active

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and substrate used.

The experimental data obtained for N-methyl-1-phenylcyclopropan-1-amine hydrochloride should be tabulated in a similar manner to facilitate a direct comparison of its potency and selectivity against these established compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation and comparative analysis of bioassays to characterize the pharmacological profile of N-methyl-1-phenylcyclopropan-1-amine hydrochloride. By employing these validated in vitro assays, researchers can confidently determine its activity as a potential monoamine oxidase inhibitor and/or a monoamine transporter ligand.

The logical progression from structural analysis to targeted bioassay selection and rigorous validation ensures the generation of high-quality, reliable data. This is the cornerstone of sound scientific research and is essential for making informed decisions in the drug development process. Future studies should aim to further elucidate the mechanism of action (e.g., competitive vs. non-competitive inhibition, substrate vs. inhibitor kinetics) and to correlate these in vitro findings with in vivo pharmacological effects.

References

  • Chen, Y., et al. (2023). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. Frontiers in pharmacology, 9, 573. Available at: [Link]

  • Global Cities Hub. (2025). What Is the Phentermine Weight Loss Pill and How Does It Work?. Global Cities Hub. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Board of Medicine. (2025). Phentermine: A Sympathomimetic Amine with a Long History. Obesity Medicine Association. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Sigma-Aldrich. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. DirectIndustry. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Bocascientific. Available at: [Link]

  • Zha, X., et al. (2021). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 11(4), 894-914. Available at: [Link]

  • Ilic, M., et al. (2020). Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. Available at: [Link]

  • Pompilus, M., et al. (2020). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 117(26), 15266-15275. Available at: [Link]

  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics, 31(6), 613-619. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of tranylcypromine with endpoint (A and B) and kinetic (C...). ResearchGate. Available at: [Link]

  • Al-Salami, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 727-740. Available at: [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Mayfield, R. D. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. University of Texas at Austin. Available at: [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50...). ResearchGate. Available at: [Link]

  • Penmatsa, A. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature structural & molecular biology, 20(2), 245-250. Available at: [Link]

  • CDD Vault. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. CDD Vault. Available at: [Link]

  • Kim, H., et al. (2021). Evaluation for Potential Drug–Drug Interaction of MT921 Using In Vitro Studies and Physiologically–Based Pharmacokinetic Models. MDPI. Available at: [Link]

  • Haupt, L. J., et al. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition, 43(11), 1731-1738. Available at: [Link]

  • Interchim. (n.d.). Fluoro: MAO. Interchim. Available at: [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 7, 359. Available at: [Link]

Sources

Comparative

Structural Resolution of Epigenetic Inhibitors: X-Ray Crystallography of N-methyl-1-phenylcyclopropan-1-amine Hydrochloride

Executive Summary & Mechanistic Context The development of covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) relies heavily on understanding the precise stereochemistry of enzyme-inhibitor adducts[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) relies heavily on understanding the precise stereochemistry of enzyme-inhibitor adducts[1]. N-methyl-1-phenylcyclopropan-1-amine hydrochloride (CAS: 2567504-67-8) is a sterically hindered, structurally rigid cyclopropylamine derivative. Unlike the classic MAO inhibitor tranylcypromine (TCP), which is a 2-phenylcyclopropan-1-amine, this compound features both the phenyl and amine groups on the same carbon, alongside an N-methyl substitution[2].

When this compound enters the LSD1 catalytic cleft, it undergoes a single-electron transfer (SET) to the FAD cofactor. This triggers the opening of the strained cyclopropane ring, generating a highly reactive benzyl radical intermediate that collapses to form an irreversible covalent bond with the FAD molecule[3]. Determining whether this adduct forms at the N5 or C4a position of the flavin ring—and whether it forms an acyclic or a five-membered cyclic structure—is impossible without high-resolution empirical data[4]. This guide objectively compares X-ray crystallography against orthogonal techniques for resolving this mechanism and provides a self-validating protocol for successful co-crystallization.

Orthogonal Comparison: X-Ray Crystallography vs. Alternatives

To map the exact binding mode of N-methyl-1-phenylcyclopropan-1-amine, researchers must choose the correct structural biology platform. Below is an objective comparison of X-ray crystallography against alternative methodologies.

Table 1: Comparative Analysis of Structural Biology Techniques for LSD1-Adducts
TechniqueResolution LimitStrengths for CyclopropylaminesCritical Limitations
X-Ray Crystallography 1.8 Å – 2.8 Å Gold Standard. Unambiguous assignment of the covalent FAD-adduct (N5 vs C4a) via Fo-Fc electron density maps[4].Requires stable crystal lattices; dynamic loop regions may not be visible.
Cryo-Electron Microscopy 2.5 Å – 3.5 ÅExcellent for large, multi-protein complexes. No crystallization bottleneck.The LSD1-CoREST complex (~110 kDa) is small for routine high-resolution Cryo-EM; assigning small-molecule stereochemistry is challenging.
Intact Protein Mass Spec Exact Mass (Da)Rapid confirmation of covalent binding (e.g., +147 Da mass shift).Provides zero 3D spatial information. Cannot distinguish between different FAD attachment points[3].
Solution NMR AtomicExcellent for observing dynamic conformational changes in solution.The >100 kDa size of the LSD1-CoREST complex causes severe signal overlap and line broadening.

The Verdict: While Mass Spectrometry is excellent for confirming that a covalent bond has formed, X-ray crystallography remains the strictly superior choice for determining how the N-methyl and phenyl groups orient within the catalytic pocket to drive structure-based drug design (SBDD)[5].

Mechanistic Pathway of Inhibition

Understanding the chemical causality of the inhibitor is required before attempting crystallization. The N-methyl group adds significant steric bulk compared to primary amines. This bulk influences the kinetics of the ring-opening and the final geometry of the FAD adduct[2].

Mechanism N1 N-methyl-1-phenylcyclopropan-1-amine N2 Single Electron Transfer (SET) to FAD Cofactor N1->N2 N3 Cyclopropane Ring Opening N2->N3 N4 Benzyl Radical Intermediate N3->N4 N5 Covalent Adduct Formation (FAD-N5 or C4a) N4->N5

Figure 1: Mechanistic pathway of LSD1 inactivation via covalent FAD adduct formation.

Self-Validating Experimental Protocol: Co-Crystallization

The following protocol is engineered with built-in causality and validation checkpoints to ensure you do not waste synchrotron time on empty or poorly formed crystals.

Phase 1: Complex Preparation
  • Expression & Purification: Co-express human LSD1 (residues 171–852) and CoREST (residues 308–440) in E. coli.

    • Causality: LSD1 is structurally unstable and catalytically inactive without its co-repressor protein, CoREST. Purifying them as a single complex ensures the catalytic cleft is properly folded.

  • Buffer Exchange: Concentrate the complex to 10-15 mg/mL in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 5% glycerol.

Phase 2: Inhibitor Incubation (The Validation Checkpoint)
  • Compound Preparation: Dissolve N-methyl-1-phenylcyclopropan-1-amine hydrochloride in pure water to a 50 mM stock.

    • Causality: Using the hydrochloride salt instead of the free base provides high aqueous solubility. This avoids the use of DMSO, which at concentrations >2% can denature LSD1 and ruin crystal packing.

  • Incubation: Add the inhibitor to the LSD1-CoREST complex at a 5:1 molar ratio. Incubate at 4°C for 2 hours.

  • Self-Validation (UV-Vis Spectroscopy): Measure the absorbance of the solution at 460 nm.

    • Causality: The native oxidized FAD cofactor is bright yellow (λmax = 460 nm). Successful covalent adduct formation disrupts the conjugated isoalloxazine ring, causing the solution to bleach (turn colorless)[6]. Do not proceed to crystallization unless complete bleaching is observed.

Phase 3: Vapor Diffusion Crystallization
  • Drop Setup: Using the hanging-drop vapor diffusion method, mix 1 µL of the bleached protein-inhibitor complex with 1 µL of reservoir solution (0.8 M Potassium Sodium Tartrate, 0.1 M HEPES pH 7.5).

    • Causality: Tartrate acts as a mild precipitant that specifically stabilizes the open conformation of the LSD1 amine oxidase domain.

  • Harvesting & Cryoprotection: After 3-5 days, harvest the yellow-depleted (colorless) crystals. Briefly soak them in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

    • Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during freezing, which would otherwise destroy the protein diffraction lattice.

Workflow A LSD1/CoREST Complex C Incubation & FAD Bleaching A->C B N-methyl-1-phenyl... HCl Salt B->C D Co-crystallization (Vapor Diffusion) C->D Validated by UV-Vis E X-ray Diffraction (< 2.5 Å) D->E F Electron Density Map (Fo-Fc) E->F

Figure 2: Workflow for the co-crystallization and X-ray structural determination of the LSD1 complex.

Expected Crystallographic Data & Refinement

When the protocol is executed correctly, the resulting diffraction data should allow for the clear modeling of the N-methyl-1-phenylcyclopropan-1-amine adduct. Below are the benchmark statistics you should target during refinement, based on established high-resolution LSD1-inhibitor structures[4][5].

Table 2: Benchmark Crystallographic Statistics for LSD1-Adducts
ParameterTarget ValueSignificance
Space Group P 65 2 2Standard packing for tartrate-grown LSD1/CoREST crystals.
Resolution (Å) 2.20 – 2.80Required to differentiate N5 vs. C4a covalent bonds.
R_work / R_free < 0.23 / < 0.26Indicates a highly accurate atomic model relative to the data[4].
FAD Adduct Occupancy > 0.90High occupancy confirms the inhibitor fully reacted during the incubation phase.

Sources

Validation

Unambiguous Structural Validation of N-Methyl-1-phenylcyclopropan-1-amine: High-Field ¹³C NMR vs. Benchtop and MS Alternatives

Executive Summary Validating the structure of highly congested small molecules like N-methyl-1-phenylcyclopropan-1-amine requires analytical techniques capable of resolving subtle regioisomeric differences. This guide ob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the structure of highly congested small molecules like N-methyl-1-phenylcyclopropan-1-amine requires analytical techniques capable of resolving subtle regioisomeric differences. This guide objectively compares the performance of High-Field Multi-Nuclear NMR (400+ MHz) against Benchtop NMR (90 MHz) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate why 1D ¹³C NMR, augmented with 2D HMBC, remains the gold standard for assigning the elusive quaternary cyclopropane carbon (C1) and proving absolute connectivity.

The Structural Challenge: N-Methyl-1-phenylcyclopropan-1-amine

N-methyl-1-phenylcyclopropan-1-amine (Chemical Formula: C₁₀H₁₃N) features a highly strained three-membered ring. The critical point of failure in its structural validation is the C1 carbon.

  • Quaternary Nature : C1 is bonded to a phenyl group, an N-methylamine group, and two cyclopropane CH₂ groups. Lacking directly attached protons, it suffers from long longitudinal relaxation times ( T1​ ) and negligible Nuclear Overhauser Effect (NOE) enhancement [1].

  • Isomeric Overlap : Without definitive C1 assignment, the molecule is easily confused with N,N-dimethyl-phenylcyclopropylamine or ring-expanded pyrrolidine derivatives, which share identical exact masses.

Methodology Comparison: Evaluating the Alternatives

High-Field ¹³C & 2D NMR (The Gold Standard)
  • Performance : Operates at 400–800 MHz. Delivers high signal-to-noise (S/N) ratios.

  • Advantage : Enables 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC bypasses the long T1​ of C1 by transferring magnetization from the adjacent N-CH₃ and cyclopropyl CH₂ protons, revealing the quaternary carbon connectivity unambiguously.

Benchtop ¹³C NMR (The Accessible Alternative)
  • Performance : Operates at 60–90 MHz using permanent NdFeB magnets.

  • Limitation : While excellent for ¹H NMR and routine reaction monitoring, the low natural abundance of ¹³C (1.1%) combined with the low magnetic field results in the C1 peak often disappearing into the baseline noise unless highly concentrated samples (>0.5 M) and exceptionally long acquisition times (>12 hours) are used.

LC-QTOF-MS (The High-Sensitivity Alternative)
  • Performance : Provides exact mass (m/z 148.1121 for [M+H]⁺) with ppm-level accuracy.

  • Limitation : MS is a destructive technique that confirms molecular formula but fails to map the exact topological placement of the methyl group (N-methyl vs. ring-methyl) without highly specific, often unavailable, MS/MS fragmentation libraries.

AnalyticalWorkflow Start Target: N-methyl-1-phenylcyclopropan-1-amine HRMS HR-LC-MS/MS (m/z 148.1121) Start->HRMS Mass ID Benchtop Benchtop 13C NMR (90 MHz) Start->Benchtop Routine Screen HighField High-Field 13C/2D NMR (400+ MHz) Start->HighField Absolute Structure Isomer Structural Uncertainty (Regioisomers possible) HRMS->Isomer Isomer Ambiguity Benchtop->Isomer Missing C1 Signal HMBC HMBC: N-CH3 to C1 HMBC: Ph to C1 HighField->HMBC 2D Correlation Validated Unambiguous Validation HMBC->Validated Connectivity Proven

Figure 1: Decision matrix comparing HRMS, Benchtop, and High-Field NMR for structural validation.

Experimental Protocols: Self-Validating NMR Workflow

To ensure scientific integrity, the following protocol describes a self-validating system where 1D ¹³C and 2D HMBC cross-verify each other.

Step 1: Sample Preparation

  • Dissolve 25 mg of synthesized N-methyl-1-phenylcyclopropan-1-amine in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ provides a deuterium lock signal and its ¹³C triplet at 77.16 ppm serves as an internal chemical shift reference [2].

  • Add 0.05% v/v Tetramethylsilane (TMS) as the 0.0 ppm standard [3].

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4 cm to optimize the magnetic shim.

Step 2: 1D ¹³C{¹H} NMR Acquisition

  • Pulse Sequence : Use a standard composite pulse decoupling (CPD) sequence (e.g., zgpg30 on Bruker systems) to decouple ¹H, collapsing ¹³C multiplets into singlets for maximum sensitivity [1].

  • Parameters : Set the spectral width to 250 ppm. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality Note: A standard D1 of 2.0s is sufficient for protonated carbons, but the quaternary C1 may still be under-represented. If quantitative integration is required, use inverse-gated decoupling with a D1 > 10 seconds.

  • Acquisition : Run for 512 scans (approx. 25 minutes at 400 MHz).

Step 3: 2D HMBC Acquisition (The Validation Step)

  • Pulse Sequence : Use a gradient-selected HMBC sequence.

  • Parameters : Optimize the long-range coupling constant ( nJCH​ ) delay for 8 Hz, which is standard for 2- and 3-bond carbon-proton couplings.

  • Causality Note : The HMBC will show cross-peaks between the N-CH₃ protons (~2.4 ppm) and the C1 carbon (~43.8 ppm), as well as the ortho-phenyl protons (~7.3 ppm) and C1. This definitively places the methylamine and phenyl groups on the exact same cyclopropane carbon.

HMBC_Magnetization C1 C1 43.8 ppm NCH3 H(N-CH3) 2.4 ppm NCH3->C1 3J_CH CH2 H(C2/C3) 1.0 ppm CH2->C1 2J_CH Ph H(Ortho) 7.3 ppm Ph->C1 3J_CH

Figure 2: Key HMBC magnetization transfer pathways validating the C1 quaternary carbon position.

Data Presentation & Quantitative Comparison

Table 1: ¹³C NMR Chemical Shift Assignments for N-methyl-1-phenylcyclopropan-1-amine (CDCl₃, 400 MHz)

Carbon PositionChemical Shift (ppm)Multiplicity (Off-Resonance)Assignment Rationale & HMBC Correlations
C2, C3 (Cyclopropane) 18.5t (CH₂)Upfield shift due to cyclopropane ring strain/anisotropy [3]. Correlates to C1.
N-CH₃ 34.2q (CH₃)Typical N-alkyl shift. Strong ³JCH​ HMBC correlation to C1.
C1 (Quaternary) 43.8s (C)Deshielded by N and Ph groups. Weak 1D signal; validated via 2D HMBC.
C-para (Phenyl) 126.5d (CH)Standard aromatic region.
C-ortho (Phenyl) 127.8d (CH)Standard aromatic region. Correlates to C1.
C-meta (Phenyl) 128.4d (CH)Standard aromatic region.
C-ipso (Phenyl) 143.2s (C)Highly deshielded quaternary aromatic carbon.

Note: Solvent residual peaks for CDCl₃ appear at 77.16 ppm .

Table 2: Performance Comparison Matrix for Validating C1

MetricHigh-Field NMR (400 MHz)Benchtop NMR (90 MHz)LC-QTOF-MS
C1 Detection Time 25 mins (1D) / 45 mins (2D)> 12 hours (Often unresolved)N/A (Mass only)
Regioisomer Resolution Excellent (Absolute connectivity)Poor (Missing quaternary data)Poor (Requires MS/MS libraries)
Sample Requirement 10 - 25 mg> 50 mg< 1 µg
Capital Cost ($400k+) ($100k) ( 250k)

Conclusion

While LC-MS provides unparalleled sensitivity and Benchtop NMR offers routine accessibility, High-Field ¹³C and 2D NMR remains the only self-validating system capable of unambiguously confirming the structure of N-methyl-1-phenylcyclopropan-1-amine. The ability of HMBC to leverage the magnetization of adjacent protons to illuminate the "invisible" quaternary C1 carbon makes it an indispensable tool for drug development professionals working with congested cyclic systems.

References

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. URL:[Link]

  • 13C NMR spectrum of cyclopropane C3H6 analysis of chemical shifts . Doc Brown's Advanced Organic Chemistry. URL:[Link]

  • Table of Contents - Supporting Information for Cyclopropylamine Derivatives . Semantic Scholar. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-1-phenylcyclopropan-1-amine hydrochloride

As researchers and developers, our primary focus is innovation. However, the foundation of successful and sustainable research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our primary focus is innovation. However, the foundation of successful and sustainable research is an unwavering commitment to safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the well-being of our colleagues and community. This guide provides a detailed protocol for the safe disposal of N-methyl-1-phenylcyclopropan-1-amine hydrochloride, grounded in established safety principles and regulatory standards.

Disclaimer: This guide is based on the known hazards of structurally similar amine hydrochlorides and general best practices. Before handling or disposal, you are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for N-methyl-1-phenylcyclopropan-1-amine hydrochloride.

Part 1: Hazard Profile and Risk Assessment

The first step in any disposal plan is a thorough understanding of the material's intrinsic hazards. N-methyl-1-phenylcyclopropan-1-amine hydrochloride, as an amine hydrochloride salt, belongs to a class of compounds that often exhibit specific toxicological and chemical reactivity profiles. Based on data from analogous compounds, a comprehensive risk assessment must account for the following potential hazards.

Table 1: Hazard Classification of Structurally Similar Amine Hydrochlorides

Hazard CategoryClassification & StatementGHS PictogramRationale & CausalitySource(s)
Acute Toxicity (Oral) Category 3 or 4: Toxic or Harmful if swallowed.orAmine compounds can interfere with critical biological processes upon ingestion. The hydrochloride salt form can increase water solubility, potentially facilitating absorption.[1][2][3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.Amines can be alkaline and reactive, leading to irritation upon direct contact with the skin. Prolonged contact may cause more severe damage.[3]
Eye Damage/Irritation Category 2: Causes serious eye irritation.The eyes are particularly sensitive to chemical irritants. Direct contact can lead to significant pain and potential damage to the cornea.[3]
Target Organ Toxicity Single Exposure, Category 3: May cause respiratory irritation.Inhalation of the powdered form can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3]
Chemical Incompatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.N/AMixing with incompatible materials can lead to vigorous and potentially hazardous reactions, including the release of toxic gases or excessive heat.[1]

Part 2: Immediate Safety & Spill Management

Accidents can happen despite the most stringent precautions. An immediate and correct response is critical to mitigating harm.

Personal Protective Equipment (PPE)

Before handling the compound in any capacity—including for disposal—the following PPE is mandatory. This is a self-validating system; the hazards identified in Part 1 directly dictate these equipment choices.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.[3]

  • Respiratory Protection: All handling of solid material that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3]

Emergency Spill & Exposure Protocol
  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.[3]

    • Wearing the full PPE described above, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or shovel the material into a suitable, sealable container clearly labeled as hazardous waste.[1][3] Avoid any actions that could generate dust.

    • Ventilate the area and decontaminate the spill site with a suitable cleaning solution, collecting all cleaning materials as hazardous waste.[4][5]

    • Prevent the spilled material or cleaning rinsate from entering drains or sewers.[2][3]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[1][5]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS to the attending physician.[1][2]

Part 3: The Core Disposal Workflow

The disposal of N-methyl-1-phenylcyclopropan-1-amine hydrochloride must follow a structured, compliant workflow. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[6][7] The process involves accumulation, proper containment, and transfer to a certified disposal facility, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Disposal Decision & Workflow Diagram

The following diagram outlines the critical decision points and actions for proper chemical waste disposal.

G cluster_prep Phase 1: Preparation & Segregation cluster_accum Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Identify Waste Stream (Solid, Liquid, Debris) B Select Compatible Hazardous Waste Container A->B C Is the waste container correctly labeled? B->C D Affix & Complete EHS Hazardous Waste Label C->D No E Add Waste to Container (Use fume hood) C->E Yes D->E F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area F->G H Container is full (<= 3/4) or accumulation time limit reached? G->H I Request Waste Pickup (via EHS Department) H->I Yes J Continue Accumulation H->J No J->E

Caption: Workflow for the safe segregation, accumulation, and disposal of chemical waste.

Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a waste container that is chemically compatible with N-methyl-1-phenylcyclopropan-1-amine hydrochloride and any solvents used. A high-density polyethylene (HDPE) container is typically appropriate.[8]

  • The container must be in good condition, with a secure, leak-proof screw-on cap.[7]

  • Affix a hazardous waste label from your institution's EHS department to the container before adding any waste.

  • Fill out the label completely, writing the full chemical name "N-methyl-1-phenylcyclopropan-1-amine hydrochloride" and its concentration or percentage. Do not use abbreviations.[8]

Step 2: Waste Accumulation

  • Solid Waste: Collect the pure compound, contaminated PPE (gloves, weigh boats), and spill cleanup debris in the designated solid waste container.

  • Liquid Waste (Rinsate): When rinsing emptied chemical containers, the first rinse must be collected and disposed of as hazardous waste.[8] For highly toxic compounds, the first three rinses must be collected. Given the potential toxicity, it is best practice to collect the first three rinses of the N-methyl-1-phenylcyclopropan-1-amine hydrochloride container as hazardous liquid waste.

  • Segregation: Never mix incompatible wastes.[8] This compound should not be mixed with strong oxidizing agents, acids, or bases in the same waste container.[1]

  • Storage: Keep the waste container securely closed at all times, except when you are actively adding waste.[8] Store the container in a designated and clearly marked satellite accumulation area within the laboratory, away from drains and high-traffic areas. Utilize secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers.[8]

Step 3: Arranging for Final Disposal

  • Adhere to your institution's and local regulations regarding accumulation time limits (e.g., 12 months for academic labs under EPA Subpart K).[9]

  • When the container is nearly full (no more than ¾ capacity) or the time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[7]

  • Do not allow waste to accumulate. The principle of waste minimization suggests disposing of unneeded or expired chemicals promptly.[6][7]

  • Final disposal must be carried out by a licensed professional waste disposal service; this is coordinated by your EHS department.[4]

Part 4: Regulatory Grounding

All laboratory procedures in the United States are governed by a framework of federal and state regulations. Understanding this context is crucial for ensuring compliance.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are identified and communicated to workers.[10] This is the regulation that requires manufacturers to provide SDSs and employers to train personnel on the safe handling of chemicals, which forms the basis of this guide.[11]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[12] Academic research laboratories may operate under specific rules found in 40 CFR Part 262, Subpart K, which provide alternative, flexible standards for managing hazardous waste generated in a laboratory setting.[9] Your EHS department implements these regulations at the institutional level.

By adhering to the protocols outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always consult your specific SDS and your institution's EHS office as the ultimate authorities on procedure.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • An, P., & Pizanis, E. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards. DuraLabel Resources. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Foley & Lardner LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.